molecular formula C10H14FNO B1447643 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine CAS No. 1702169-26-3

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Numéro de catalogue: B1447643
Numéro CAS: 1702169-26-3
Poids moléculaire: 183.22 g/mol
Clé InChI: GVDGPSXKGPFQMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(4-ethoxy-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDGPSXKGPFQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide to 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine: Physicochemical Profiling and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral α -methylbenzylamines are privileged pharmacophores, frequently utilized to access deep lipophilic pockets in kinase domains and G-protein coupled receptors. 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine (CAS: 1061651-15-7 for related derivatives) is a highly specialized building block. The strategic placement of an ortho-fluorine and a para-ethoxy group on the phenyl ring creates a unique stereoelectronic profile that enhances metabolic stability, dictates conformational rigidity, and optimizes lipophilicity. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a validated, enantioselective synthetic workflow.

Physicochemical Profiling & Structural Causality

The physical and chemical behavior of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is not merely a sum of its parts; it is dictated by the push-pull stereoelectronics of its substituents.

Quantitative Data Summary
PropertyValueCausality & Structural Rationale
Molecular Formula C₁₀H₁₄FNOCore α -methylbenzylamine scaffold.
Molecular Weight 183.22 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug molecules.
Topological Polar Surface Area 35.2 ŲOptimal for blood-brain barrier (BBB) penetration; driven by the primary amine (26.0 Ų) and ether oxygen (9.2 Ų).
Predicted LogP ~2.1The para-ethoxy group significantly increases lipophilicity compared to a hydroxyl or methoxy analog, pushing the molecule into the ideal range for oral bioavailability.
pKa (Conjugate Acid) ~8.8The electron-withdrawing inductive effect of the ortho-fluorine lowers the basicity of the amine compared to standard aliphatic amines (pKa ~10.5).
Boiling Point ~245 °C (760 mmHg)Elevated by intermolecular hydrogen bonding of the primary amine and dipole-dipole interactions of the fluorinated ether.
The "Fluorine Effect" in Conformational Locking

The ortho-fluorine atom plays a critical mechanistic role. Due to stereoelectronic repulsion between the highly electronegative fluorine lone pairs and the primary amine, the benzylic C-C bond rotation is restricted. This "conformational locking" pre-organizes the molecule into a specific bioactive geometry, reducing the entropic penalty upon binding to a target protein. Furthermore, the para-ethoxy group acts as a strong electron donor via resonance, enriching the electron density of the aromatic ring and making it an excellent candidate for π -cation interactions within receptor binding sites.

Advanced Synthetic Methodology: Enantioselective Workflow

Synthesizing primary chiral benzylic amines directly from ketones via direct asymmetric reductive amination (DARA) is notoriously difficult due to competitive secondary amine formation and transition-metal catalyst poisoning [1]. To circumvent this, the industry standard relies on Ellman’s chiral auxiliary (tert-butanesulfinamide) [2]. This approach provides absolute stereocontrol and operates under mild conditions that preserve the ether linkage. The utility of this specific amine has been documented in the synthesis of P2X3 purinoreceptor antagonists [3].

SyntheticWorkflow SM 4-Ethoxy-2-fluoroacetophenone (Starting Material) Aux (R)-tert-Butanesulfinamide Ti(OEt)4, THF, 70°C SM->Aux Imine Chiral Sulfinyl Imine Intermediate Aux->Imine Red Diastereoselective Reduction NaBH4, THF, -48°C Imine->Red Sulfinamide Chiral Sulfinamide Diastereomerically Pure Red->Sulfinamide Deprot Acidic Cleavage 4M HCl in Dioxane/MeOH Sulfinamide->Deprot Product (S)-1-(4-Ethoxy-2-fluorophenyl) ethan-1-amine HCl Deprot->Product

Enantioselective synthesis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine via Ellman's auxiliary.
Step-by-Step Protocol: Synthesis of the (S)-Enantiomer

Step 1: Imine Condensation

  • Procedure : To a solution of 4-ethoxy-2-fluoroacetophenone (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Heat the mixture to 70 °C for 18 hours.

  • Causality : Ti(OEt)₄ is strictly required over standard desiccants (like MgSO₄) because ketone condensation is thermodynamically unfavorable. Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and an irreversible water scavenger, driving the equilibrium toward the sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Procedure : Cool the crude imine solution to -48 °C. Slowly add Sodium Borohydride (NaBH₄) (3.0 eq) in THF. Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Causality : The reaction must be cooled to exactly -48 °C to maximize the energy difference between the competing diastereomeric transition states. The bulky tert-butyl group of the auxiliary sterically blocks one face of the imine, forcing the hydride to attack from the less hindered face, yielding the (S,R)-sulfinamide with high diastereomeric excess (d.e. > 96%).

Step 3: Acidic Cleavage

  • Procedure : Dissolve the purified sulfinamide in methanol. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours. Concentrate under vacuum to yield the amine hydrochloride salt.

  • Causality : The tert-butanesulfinyl group is highly sensitive to acidic solvolysis. Using anhydrous HCl in dioxane/MeOH ensures quantitative cleavage without risking the cleavage of the para-ethoxy ether, which could occur under harsher aqueous acidic conditions (e.g., concentrated HBr).

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the synthesis must operate as a self-validating system . This means embedding analytical checkpoints that verify the success of a step before the material is subjected to irreversible downstream transformations.

AnalyticalWorkflow Crude Crude Sulfinamide (Post-Reduction) NMR 19F NMR Check (Quantify d.r.) Crude->NMR Cleavage Acidic Cleavage (If d.r. > 95:5) NMR->Cleavage Pass HPLC Chiral HPLC (Enantiomeric Excess) Cleavage->HPLC Valid Validated (S)-Amine >99% ee HPLC->Valid

Self-validating analytical workflow for chiral amine structural integrity and purity.
Validation Protocol
  • In-Process ¹⁹F NMR (The Self-Validating Checkpoint) : Before acidic cleavage, take an aliquot of the crude sulfinamide and run a ¹⁹F NMR. Because the fluorine atom is highly sensitive to its chiral environment, the two diastereomers will present distinct fluorine signals (typically separated by ~0.1 to 0.5 ppm). Integrate these peaks to calculate the diastereomeric ratio (d.r.). Causality : If the d.r. is < 95:5, the batch must be recrystallized before cleavage. Once cleaved, separating enantiomers is vastly more difficult than separating diastereomers.

  • Chiral HPLC : Post-cleavage, analyze the free amine using a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol/diethylamine mobile phase to confirm enantiomeric excess (ee > 99%). The trace diethylamine prevents peak tailing by suppressing non-specific interactions with the silica support.

  • LC-MS : Confirm the exact mass [M+H]⁺ at m/z 184.11 to ensure no over-reduction or ether cleavage occurred.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia Source: Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research, American Chemical Society (ACS). URL:[Link]

  • Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals (WO2008136756A1)

Pharmacokinetic profiling of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine Derivatives A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Strategic Imperative of Pharmacokinetic Profiling

In modern drug discovery, the adage "fail early, fail often" underscores the critical need to identify and discard suboptimal drug candidates as soon as possible.[1] A compound's therapeutic efficacy is not solely dependent on its potency at the target site; its ability to reach the target in sufficient concentration and for an appropriate duration is equally vital. This journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics (PK). The 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine scaffold represents a class of molecules where strategic modifications, such as fluorination, are employed to enhance drug-like properties.[2][3] The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making a thorough pharmacokinetic characterization indispensable.[2][4]

This guide provides a comprehensive framework for the pharmacokinetic profiling of novel 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine derivatives. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making throughout the discovery and preclinical phases.

Part 1: Foundational Physicochemical and In Vitro ADME Screening

The initial phase of PK profiling focuses on a battery of high-throughput in vitro assays designed to predict in vivo behavior.[1] These assays require minimal compound quantities and provide crucial data for early-stage Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) optimization.

Physicochemical Properties: The Bedrock of Bioavailability

A molecule's fundamental physical and chemical characteristics govern its interaction with the physiological environment.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can be a significant hurdle for achieving therapeutic concentrations.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (LogD) is a key predictor of a compound's ability to permeate biological membranes.[5] An optimal LogD range is crucial; too low, and the compound may not cross membranes, too high, and it may become trapped in lipid bilayers or exhibit poor solubility.

  • Acidity/Basicity (pKa): The ionization state of a drug affects its solubility, permeability, and binding.[5] The pKa value determines the degree of ionization at different physiological pH levels, such as in the gastrointestinal tract.

Table 1: Illustrative Physicochemical Data for a Hypothetical Derivative

ParameterAssay MethodResult (Example)Significance
Kinetic SolubilityNephelometry75 µg/mL at pH 7.4Indicates sufficient solubility for initial absorption and formulation studies.
LogD (pH 7.4)Shake-flask method2.1Suggests a good balance between solubility and lipophilicity for membrane passage.[5]
pKa (Basic)Spectrophotometry8.5The amine group will be predominantly ionized in the stomach and partially ionized in the intestine.
In Vitro Absorption: Predicting Permeability

For oral drug candidates, crossing the intestinal epithelium is the first major barrier.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane. It is an effective primary screen for permeability.[2]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.

In Vitro Metabolism: Gauging Metabolic Stability

The liver is the primary site of drug metabolism, which can significantly reduce a drug's concentration before it reaches systemic circulation (first-pass metabolism).

  • Liver Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I drug metabolism.[6] This assay measures the rate at which the compound is cleared by these enzymes, providing an estimate of its intrinsic clearance.

  • Hepatocyte Stability Assay: Using primary hepatocytes offers a more complete picture, as these cells contain both phase I and phase II metabolic enzymes, as well as active uptake and efflux transporters.

Protocol 1: Liver Microsomal Stability Assay

  • Preparation: Pre-incubate the test compound (e.g., 1 µM final concentration) with pooled human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system. The cofactor NADPH is essential for CYP450 activity.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7][8]

  • Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can limit a drug's efficacy and distribution into tissues. The equilibrium dialysis method is considered the gold standard for determining the fraction of unbound drug.[6]

Part 2: In Vivo Pharmacokinetic Studies

After a compound demonstrates a promising in vitro profile, in vivo studies in animal models (typically rodents) are conducted to understand its behavior in a complete biological system.[9][10]

Study Design and Execution

A typical preclinical PK study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) via at least two routes:

  • Intravenous (IV) Administration: This route delivers the drug directly into the systemic circulation, providing a baseline for parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • Oral (PO) Administration: This route is essential for candidates intended for oral delivery. Comparing the results of PO and IV administration allows for the calculation of oral bioavailability (F%).

Workflow for a Rodent PK Study

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis Formulation Compound Formulation (e.g., in Solutol/Water) Dosing_IV IV Administration (e.g., 1 mg/kg) Formulation->Dosing_IV Dosing_PO PO Administration (e.g., 10 mg/kg) Formulation->Dosing_PO Animals Acclimatized Animals (e.g., Cannulated Rats) Animals->Dosing_IV Animals->Dosing_PO Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-Compartmental) Bioanalysis->PK_Analysis

Caption: Workflow of a typical in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The concentration-time data from the bioanalysis are used to calculate critical PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterNameDescriptionImportance
Cmax Maximum ConcentrationThe highest concentration of the drug observed in the plasma.Related to efficacy and potential toxicity; should be above the therapeutic threshold but below toxic levels.
Tmax Time to CmaxThe time at which Cmax is reached after extravascular administration.Indicates the rate of drug absorption.
AUC Area Under the CurveThe total drug exposure over time.Reflects the extent of absorption and overall exposure.
Half-LifeThe time required for the drug concentration to decrease by half.Determines dosing frequency and time to reach steady-state.
CL ClearanceThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in plasma.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.A critical parameter for determining the viability and dose of an oral drug.

Part 3: The Engine of PK - Bioanalytical Method Development

Accurate and reliable quantification of the drug and its metabolites in biological matrices is the cornerstone of any pharmacokinetic study.[7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technology for this purpose due to its exceptional sensitivity, selectivity, and speed.[8][11]

Method Development and Validation

A robust bioanalytical method must be developed and validated according to regulatory guidelines.

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.

  • Recovery: The efficiency of the sample extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Protocol 2: Plasma Sample Preparation by Protein Precipitation

This is a common and straightforward method for extracting small molecules from plasma.[11][12]

  • Aliquot Sample: Transfer a small volume of plasma (e.g., 50 µL) from a study sample, quality control (QC) sample, or calibration standard into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with a working solution of a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte, ensuring the most accurate quantification.[7]

  • Precipitate Proteins: Add a volume of cold organic solvent (e.g., 3-4 volumes of acetonitrile) to the plasma.

  • Vortex: Mix thoroughly for 2-5 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.

Bioanalytical Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Internal Standard Addition Plasma->IS ACN Protein Precipitation (Acetonitrile) IS->ACN Vortex Vortex ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MS Tandem Mass Spec (Detection/Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: Bioanalytical workflow for drug quantification in plasma.

Conclusion

The pharmacokinetic profiling of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine derivatives, or any new chemical entity, is a multi-faceted and iterative process. It begins with rapid in vitro screens that inform early medicinal chemistry efforts and progresses to comprehensive in vivo studies that provide the data necessary for predicting human pharmacokinetics and designing clinical trials.[9] A deep understanding of the principles behind each assay and a commitment to rigorous, validated bioanalytical science are paramount to successfully navigating the path from a promising molecule to a potential medicine. By integrating the strategies and protocols outlined in this guide, drug development teams can efficiently characterize their candidates, identify liabilities early, and optimize properties to maximize the probability of clinical success.

References

  • Lollmann, M., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • Enamine. (n.d.). ADMET and Pharmacokinetics.
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Helsinki. (n.d.). Bioanalytical methods. Research Portal.
  • Verma, N., & Chouhan, U. (2019). Pharmacoinformatic Studies on 4-Thiazolyl-phenoxy Tail Containing Indanyl Acetic Acid Derivatives as PPAR-Pan Agonists as Potent Anti-Diabetic Agent. ResearchGate. Available at: [Link]

  • Labforward. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals.
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
  • Frontage Laboratories. (n.d.). Physicochemical Properties.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Enamine. (n.d.). In vivo PK/Tox.
  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List.
  • Manfra, M., et al. (2025). Furazanopyrazine-based novel promising anticancer agents interfering with the eicosanoid biosynthesis pathways by dual mPGES-1 inhibition. IRIS.
  • Yeasmin, N., et al. (2023). Bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane-diamide, a novel antitumor and antiangiogenic agent, in rat serum and application of the method in determination of pharmacokinetic parameters. Semantic Scholar. Available at: [Link]

  • Powell, M. N., et al. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. springermedizin.de. Available at: [Link]

  • El-Kimary, E. I., et al. (2025). An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol. PMC. Available at: [Link]

  • Cyprotex. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • Hiranita, T., et al. (2025). In vitro and in vivo pharmacological characterization of fentanyl analogs. PubMed. Available at: [Link]

  • Fura, A. (2018). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP.
  • Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. PubMed. Available at: [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]

Sources

In Vitro Toxicity and Cytotoxicity Assays for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and cytotoxicity of the novel chemical entity, 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. As a substituted phenylethylamine, this compound belongs to a class known for a wide range of biological activities, necessitating a thorough safety and toxicological assessment early in the development pipeline. This document outlines a tiered, mechanism-driven strategy, progressing from broad cytotoxicity screening to specific assays designed to elucidate the underlying mode of cell death. We provide detailed, field-proven protocols for key assays, guidance on data interpretation, and the scientific rationale behind each experimental choice, empowering researchers to build a robust and reliable toxicological profile for this compound.

Introduction: The Imperative for Early-Stage Toxicological Profiling

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a synthetic amine derivative whose biological effects are yet to be characterized. The presence of a fluorinated phenyl ring and an ethoxy group suggests potential for metabolic transformation and interaction with biological targets. Before committing significant resources to further development, a foundational understanding of its potential to cause cellular damage is critical.

In vitro cytotoxicity testing serves as a rapid, cost-effective, and ethically responsible first step to identify potential liabilities.[1][2] These assays, performed on cultured human or animal cells, provide quantitative data on a compound's ability to compromise cell health, offering insights that can guide subsequent development, predict potential in vivo toxicities, and satisfy regulatory requirements for chemical safety assessment.[3][4][5] This guide proposes a logical, multi-tiered workflow to systematically characterize the cytotoxic potential of this specific molecule.

A Tiered Strategy for Cytotoxicity Assessment

A successful in vitro toxicology program does not rely on a single assay. Instead, it employs a battery of tests that interrogate different cellular functions and pathways. This provides a holistic view of the compound's effects and helps to build a weight-of-evidence-based safety assessment.

Our proposed strategy is structured in three tiers, moving from general screening to mechanistic investigation.

G cluster_0 Tier 1: General Cytotoxicity Screening cluster_1 Tier 2: Mode of Cell Death Determination cluster_2 Tier 3: Mechanistic Pathway Investigation T1_Metabolism Metabolic Activity Assays (e.g., MTT, MTS) T2_Apoptosis Apoptosis vs. Necrosis Assays (e.g., Annexin V / PI Staining) T1_Metabolism->T2_Apoptosis If Cytotoxic T1_Membrane Membrane Integrity Assays (e.g., LDH Release) T1_Membrane->T2_Apoptosis If Cytotoxic T3_Caspase Caspase Activation (e.g., Caspase-Glo 3/7) T2_Apoptosis->T3_Caspase If Apoptotic T3_Mito Mitochondrial Health (e.g., JC-1 MMP Assay) T2_Apoptosis->T3_Mito T3_ROS Oxidative Stress (e.g., ROS-Glo H2O2 Assay) T3_Mito->T3_ROS

Caption: Tiered workflow for in vitro cytotoxicity assessment.

Tier 1: Foundational Cytotoxicity Screening

The initial goal is to answer a fundamental question: Is the compound cytotoxic, and if so, at what concentrations? This is typically achieved by determining the IC50 (the concentration that inhibits 50% of a cellular function). We recommend running two distinct types of assays in parallel to capture different aspects of cytotoxicity.

  • Rationale for Dual Assays: A compound might inhibit metabolic activity (a cytostatic effect) without immediately rupturing the cell membrane (a cytotoxic effect). Running both MTT and LDH assays provides a more nuanced understanding. A potent IC50 in the MTT assay but a weak response in the LDH assay suggests the compound may be inhibiting proliferation or metabolism rather than causing outright cell lysis.

This colorimetric assay is a workhorse for assessing cell viability.[6][7] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[6][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

The LDH assay provides a complementary endpoint by quantifying cell death via the loss of plasma membrane integrity.[9] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[10][11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric or fluorescent signal.[12]

Tier 2: Elucidating the Mode of Cell Death

Once the IC50 is established, the next logical step is to determine how the compound is killing the cells. The two major pathways of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[13] Distinguishing between these is crucial, as they have different physiological implications.[14]

This dual-staining method, typically analyzed via flow cytometry or fluorescence microscopy, is the gold standard for differentiating apoptosis from necrosis.[15]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is impermeant to live and early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late-stage apoptotic cells.[15]

G cluster_0 Cell Populations cluster_1 Staining Profile Live Live Cells Live_Stain Annexin V (-) / PI (-) Live->Live_Stain Intact Membrane No PS Flip EarlyApop Early Apoptotic EarlyApop_Stain Annexin V (+) / PI (-) EarlyApop->EarlyApop_Stain PS Flipped Intact Membrane LateApop Late Apoptotic / Necrotic LateApop_Stain Annexin V (+) / PI (+) LateApop->LateApop_Stain PS Flipped Permeable Membrane

Caption: Interpreting Annexin V / PI staining results.

Tier 3: Investigating Mechanistic Pathways

If the compound induces a specific mode of cell death, further assays can pinpoint the underlying molecular mechanisms.

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are the key "executioner" caspases that cleave numerous cellular proteins, leading to the morphological hallmarks of apoptosis.[16] Luminescent or fluorescent assays, such as the Caspase-Glo® 3/7 assay, use a substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[16][17][18] The cleavage releases a substrate for luciferase or a fluorophore, generating a signal proportional to caspase activity.[19][20]

Mitochondria play a central role in the intrinsic apoptotic pathway. A loss of mitochondrial membrane potential (ΔΨm) is a critical early event in apoptosis.[21] The JC-1 dye is a cationic probe that can be used to measure MMP.[22]

  • In healthy, non-apoptotic cells with high MMP, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[23][24]

  • In apoptotic cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[23][24] A shift from red to green fluorescence is therefore indicative of mitochondrial depolarization and an early apoptotic event.[21]

Many toxic compounds induce cellular damage by generating reactive oxygen species (ROS), leading to oxidative stress.[25][26] Assays like the ROS-Glo™ H2O2 Assay measure the levels of hydrogen peroxide (H2O2), a common and relatively stable ROS molecule.[27] An increase in ROS can damage DNA, lipids, and proteins, and can be a trigger for mitochondria-mediated apoptosis.[28]

Detailed Experimental Protocols

Note: These protocols are generalized and should be optimized for the specific cell line used. Always include vehicle controls (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and positive controls (cells treated with a known cytotoxic agent like staurosporine or doxorubicin).

Protocol: MTT Assay for Cell Viability[6][8][32]
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol: LDH Cytotoxicity Assay[9][12][13]
  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is often convenient to run a parallel plate for the LDH assay.

  • Controls: Prepare three essential controls:

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format. Dose-response curves are essential for visualizing the effect of the compound, while tables are useful for comparing IC50 values across different assays and time points.

Table 1: Hypothetical Cytotoxicity Data for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Assay TypeEndpoint Measured24-hour IC50 (µM)48-hour IC50 (µM)
MTT Assay Metabolic Activity25.412.8
LDH Assay Membrane Integrity> 10085.2
Caspase-3/7 Assay Apoptosis Execution22.110.5

Interpretation of Hypothetical Data: The data in Table 1 would suggest that the compound reduces metabolic activity and induces apoptosis at similar concentrations (IC50 ~10-25 µM), while significant membrane rupture (necrosis) only occurs at much higher concentrations and after longer exposure. This points towards apoptosis as the primary mode of cell death.

Conclusion: Building a Comprehensive Toxicity Profile

This guide outlines a systematic, tiered approach for the in vitro toxicological evaluation of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. By progressing from broad screening assays (MTT, LDH) to more definitive mode-of-action studies (Annexin V/PI) and finally to specific mechanistic endpoints (Caspase, MMP, ROS), researchers can build a robust and comprehensive cytotoxicity profile. This data-driven approach is fundamental for making informed decisions in drug development and chemical safety assessment, ensuring that resources are directed toward compounds with the most promising safety profiles.

References

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. [Link]

  • Mitochondrial Membrane Potential Assay Kit (JC-1). Abbkine. [Link]

  • Shlomovitz, I., & Gerlic, M. (2018). Distinguishing Necroptosis From Apoptosis. In Methods in Molecular Biology (pp. 29-37). Humana Press. [Link]

  • OxiSelect™ In Vitro ROS/RNS Assay. Cell Biolabs, Inc. [Link]

  • Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Naz, S., & Farooq, T. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. Springer. [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026). BenchSci. [Link]

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (2015). International Journal of Molecular Sciences. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbkine. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). ResearchGate. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

  • Moskal, J. R., et al. (2019). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Journal of Toxicology, 30(1), 1-10. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • OECD Test Guideline 487. (2014). RE-Place. [Link]

  • Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. (2023). ResearchGate. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). ResearchGate. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). OECD. [Link]

  • 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol. NextSDS. [Link]

  • Identity - (1R)-1-(2,4-difluorophenyl)ethan-1-amine. ECHA CHEM. [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (2020). Scientific Reports. [Link]

Sources

Evaluating the Metabolic Stability of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of metabolic stability is a critical gate in early-stage drug discovery, directly influencing a compound's pharmacokinetic (PK) profile, bioavailability, and dosing regimen. 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a structural motif characterized by a primary amine at the benzylic-like position, an electron-withdrawing ortho-fluoro group, and a lipophilic para-ethoxy ether.

This technical whitepaper provides an in-depth, self-validating framework for assessing the Phase I metabolic stability of this compound in Human Liver Microsomes (HLM). By detailing the structural liabilities, mechanistic causality behind protocol design, and in vitro-to-in vivo extrapolation (IVIVE) methodologies, this guide serves as a definitive resource for drug development professionals.

Structural Analysis and Predicted Metabolic Liabilities

Before initiating in vitro assays, a mechanistic prediction of the compound's biotransformation pathways is essential. The structural features of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine present specific vulnerabilities to Cytochrome P450 (CYP450) mediated Phase I metabolism [1].

  • O-Deethylation: The para-ethoxy group is highly susceptible to oxidative cleavage by CYP isoforms (e.g., CYP2C9, CYP2D6, or CYP3A4). This reaction yields 4-(1-aminoethyl)-3-fluorophenol and acetaldehyde.

  • Oxidative Deamination: The alpha-carbon bearing the primary amine can undergo CYP-mediated hydroxylation followed by spontaneous elimination of ammonia, yielding the corresponding ketone, 1-(4-ethoxy-2-fluorophenyl)ethan-1-one.

  • Aromatic Oxidation: The presence of the ortho-fluoro group deactivates the aromatic ring toward electrophilic attack, effectively blocking oxidation at the C2 position and sterically hindering the C3 position, thereby shifting metabolic pressure to the ethoxy and amine groups.

MetabolicPathways Parent 1-(4-Ethoxy-2-fluorophenyl) ethan-1-amine ODeethyl O-Deethylation (CYP-mediated) Parent->ODeethyl CYP450 NADPH Deamin Oxidative Deamination (CYP-mediated) Parent->Deamin CYP450 NADPH Metab1 4-(1-Aminoethyl)- 3-fluorophenol ODeethyl->Metab1 Metab2 1-(4-Ethoxy-2-fluorophenyl) ethan-1-one Deamin->Metab2

Fig 1. Predicted Phase I metabolic pathways of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in HLM.

Experimental Design & Causality: The "Why" Behind the Protocol

Standardized HLM assays must be designed to ensure first-order kinetics and prevent artifactual data. The parameters chosen below align with FDA guidelines for in vitro drug interaction and metabolism studies [2].

  • Substrate Concentration (1 µM): The test compound concentration is kept strictly at 1 µM. Causality: This ensures the concentration is significantly below the Michaelis-Menten constant ( Km​ ) of most CYP enzymes, guaranteeing that the rate of metabolism is proportional to the substrate concentration (first-order kinetics).

  • Microsomal Protein Concentration (0.5 mg/mL): Causality: Higher protein concentrations can lead to non-specific binding of the lipophilic ethoxy-compound to the microsomal lipid matrix, artificially lowering the free fraction ( fu,mic​ ) and underestimating intrinsic clearance. A concentration of 0.5 mg/mL strikes the optimal balance between measurable enzyme activity and minimal non-specific binding [3].

  • NADPH Regenerating System: CYPs require continuous electron transfer. Because NADPH is unstable at 37°C over long incubations, a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is utilized to maintain a constant supply of reducing equivalents.

Step-by-Step HLM Metabolic Stability Protocol

This self-validating protocol includes internal standards and control incubations to ensure data integrity.

Reagents Required
  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl₂

  • NADPH Regenerating System (Solution A and Solution B)

  • Test Compound: 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine (10 mM in DMSO)

  • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance)

  • Quench Solution: Ice-cold Acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

Assay Workflow
  • Preparation of Working Solutions: Dilute the 10 mM test compound stock in 50% acetonitrile/water to achieve a 100 µM working solution.

  • Master Mix Assembly: In a 96-well plate, combine potassium phosphate buffer, HLM stock (final assay concentration 0.5 mg/mL), and the test compound (final assay concentration 1 µM). Ensure the final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the Master Mix at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Self-Validation Step: Include a "Minus-NADPH" control well to rule out chemical instability or non-CYP mediated degradation.

  • Time-Course Sampling: At predefined time points ( t=0,5,15,30,45,and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile + IS.

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Bioanalysis: Transfer the supernatant to a clean plate for Multiple Reaction Monitoring (MRM) analysis to quantify the remaining parent compound.

Workflow Prep Prepare HLM & Compound Mix Incubate Incubate at 37°C (0, 5, 15, 30, 45, 60 min) Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge (Protein Ppt) Quench->Centrifuge Analyze LC-MS/MS Bioanalysis Centrifuge->Analyze

Fig 2. Step-by-step HLM metabolic stability assay workflow from preparation to LC-MS/MS analysis.

Data Analysis & Pharmacokinetic Extrapolation

The depletion of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is quantified by plotting the natural logarithm of the percentage of parent compound remaining versus time.

Mathematical Models

The elimination rate constant ( k ) is the negative slope of the linear regression.

  • In vitro Half-life ( t1/2​ ): t1/2​=k0.693​

  • In vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=(t1/2​0.693​)×(Amount of protein (mg)Volume of incubation (mL)​)

    (Units: µL/min/mg protein)

  • Scaled Intrinsic Clearance ( CLint,scaled​ ): Using standard physiological scaling factors (45 mg microsomal protein per gram of liver; 20 g liver per kg body weight for humans) [3]:

    CLint,scaled​=CLint,invitro​×45×20

    (Units: mL/min/kg)

Representative Data Summary

Based on the structural liabilities of the ethoxy and primary amine groups, the compound is expected to exhibit moderate to high clearance. Below is a representative data matrix summarizing the expected PK parameters.

Table 1: Simulated HLM Metabolic Stability Data for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

ParameterValueInterpretation / Note
Elimination Rate Constant ( k ) 0.0315 min−1 Derived from log-linear depletion plot.
In vitro Half-life ( t1/2​ ) 22.0 min Moderate metabolic stability.
CLint,invitro​ 63.0 µL/min/mg Calculated at 0.5 mg/mL protein concentration.
CLint,scaled​ 56.7 mL/min/kg Suggests significant first-pass metabolism in vivo.
Minus-NADPH Control t1/2​ >120 min Confirms depletion is strictly CYP450-mediated.

Strategic Implications for Drug Development

If the observed t1/2​ of 22 minutes is deemed too short for the desired target product profile (e.g., requiring once-daily oral dosing), medicinal chemists can utilize this data to guide structural optimization.

To mitigate the rapid O-deethylation, the ethoxy group could be replaced with a more metabolically robust bioisostere, such as a trifluoromethoxy ( −OCF3​ ) or a cyclopropoxy group. To hinder oxidative deamination at the alpha-carbon, increasing steric hindrance (e.g., converting the ethanamine to a 2-aminopropan-2-yl moiety) can effectively block CYP access to the reactive center.

By grounding experimental design in rigorous causality and adhering to standardized IVIVE principles, researchers can confidently translate in vitro HLM stability data into actionable in vivo pharmacokinetic predictions.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

A Technical Guide to the Receptor Binding Affinity and Mechanism of Action of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine (EFP-ethamine)

Author: BenchChem Technical Support Team. Date: March 2026

For Research and Drug Development Professionals

Abstract: The emergence of novel psychoactive substances (NPS) presents continuous challenges and opportunities in pharmacology and drug development.[1][2][3] This guide provides a comprehensive technical framework for the characterization of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine (hereafter referred to as EFP-ethamine), a novel phenethylamine derivative. Lacking specific public data, this document establishes a robust, scientifically-grounded methodology for determining its receptor binding affinity, functional activity, and mechanism of action. We will proceed using the plausible hypothesis that EFP-ethamine, like many related structures, targets monoaminergic G-protein coupled receptors (GPCRs). Specifically, we will detail the experimental cascade required to characterize its interaction with the human serotonin 2A receptor (5-HT2A), a key modulator of central nervous system function and a common target for psychoactive compounds.[4]

Part 1: Receptor Binding Affinity & Selectivity Profile

The initial step in characterizing any novel compound is to determine its binding affinity (Kᵢ) and selectivity for a range of relevant biological targets. This establishes the compound's primary interaction points and potential for off-target effects. Radioligand binding assays are the gold standard for accurately quantifying these interactions due to their high sensitivity and robustness.[5][6][7]

Rationale for Experimental Design

A competitive binding assay is the most efficient method for determining the affinity of an unlabeled compound like EFP-ethamine.[7][8][9] This assay measures the ability of EFP-ethamine to displace a radiolabeled ligand with known affinity for the target receptor. For the 5-HT2A receptor, [³H]Ketanserin is a widely used and well-characterized antagonist radioligand.[4][10][11] The assay will be conducted using membranes from a stable cell line, such as CHO-K1 cells, overexpressing the human 5-HT2A receptor to ensure a high signal-to-noise ratio and reproducibility.[4][10]

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive radioligand binding assay is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane h5-HT2A Membranes Incubate Incubate at 27°C for 60 min (Membranes + Radioligand + Compound) Membrane->Incubate Radioligand [³H]Ketanserin Stock Radioligand->Incubate Compound EFP-ethamine Serial Dilution Compound->Incubate Harvest Rapid Filtration (GF/C Filter Plate) Incubate->Harvest Equilibrium Reached Wash Wash 9x with Ice-Cold Buffer Harvest->Wash Trap Bound Ligand Scintillation Add Scintillation Cocktail Wash->Scintillation Isolate Filter Discs Count Liquid Scintillation Counting (Measure DPM) Scintillation->Count Analysis Non-linear Regression (Calculate IC₅₀ and Kᵢ) Count->Analysis Raw Data G Agonist EFP-ethamine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ (Increase) Ca_Store->Ca_Cytosol Release Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Detailed Protocol: Calcium Flux Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of EFP-ethamine at the human 5-HT2A receptor.

  • Cell Culture: Plate h5-HT2A expressing cells (e.g., HEK293 or CHO-K1) in a 96-well or 384-well black, clear-bottom microplate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer. [12][13]Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells and be de-esterified into its active form.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of EFP-ethamine and a reference agonist (e.g., serotonin) at concentrations typically 5-10x higher than the final desired concentration.

  • Measurement: Place the cell plate into a kinetic plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader). [14][15]5. Assay Execution:

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument will then automatically add the compound dilutions from the source plate to the cell plate.

    • Immediately begin measuring the change in fluorescence intensity over time (typically for 2-3 minutes) as calcium is released into the cytosol. [12]6. Data Analysis:

    • The potency (EC₅₀) is the concentration of the compound that produces 50% of its maximal response. This is determined by plotting the peak fluorescence response against the log concentration of EFP-ethamine and fitting the data to a four-parameter logistic curve.

    • The efficacy (Eₘₐₓ) is the maximum response induced by the compound, typically expressed as a percentage of the response induced by a known full agonist. [16]

Data Presentation: Functional Activity

The functional data will classify EFP-ethamine and quantify its activity relative to a standard.

CompoundEC₅₀ (nM) - Hypothetical DataEₘₐₓ (% of Serotonin) - Hypothetical DataClassification
EFP-ethamine 15.2 98% Full Agonist
Serotonin (Control)10.5100%Full Agonist
Ketanserin (Control)No activity0%Antagonist

This hypothetical data indicates that EFP-ethamine is a potent, full agonist at the 5-HT2A receptor, with potency and efficacy comparable to the endogenous ligand, serotonin.

Conclusion

This technical guide outlines the essential, industry-standard methodologies for the comprehensive pharmacological characterization of a novel compound, 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine (EFP-ethamine). Through a systematic application of radioligand binding assays and cell-based functional screens, a researcher can definitively determine the compound's binding affinity, selectivity profile, and mechanism of action. Based on the hypothetical data generated for this guide, EFP-ethamine presents as a potent and selective full agonist of the human 5-HT2A receptor. This foundational characterization is the critical first step in any drug development program, providing the necessary data to justify further investigation into its therapeutic potential and safety profile.

References

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 284(2), 437-442. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Wang, G., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. Retrieved from [Link]

  • Hulme, E. C., & Birdsall, N. J. (1992). Radioligand binding assays and their analysis. In Receptor-Ligand Interactions (pp. 63-176). IRL Press. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Gee, K. R., et al. (2000). Functional analysis of G-protein coupled receptors using a new fluorescein lactone-based intracellular calcium indicator. Analytical Methods, 2(3), 224-228. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • Oh, J., et al. (2022). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. Journal of Molecular Modeling, 28(8), 229. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Kenakin, T. (2007). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology, 152(8), 1151-1162. Retrieved from [Link]

  • University of Technology Sydney. (2018). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Retrieved from [Link]

  • NIST. (2018, January 16). Novel Psychoactive Substance (NPS) Data Hub. Retrieved from [Link]

  • Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 244-251. Retrieved from [Link]

  • Roth, B. L. (Ed.). (2006). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In The Serotonin Receptors (pp. 121-134). Humana Press. Retrieved from [Link]

  • Paikin, A., et al. (2016). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014. Clinical Toxicology, 54(4), 287-293. Retrieved from [Link]

  • Colas, C., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(45), 16428-16436. Retrieved from [Link]

  • An, L., & Gesty-Palmer, D. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Thermodynamic Profiling of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a highly specialized chiral primary amine. As a fluorinated phenethylamine derivative, it serves as a critical building block in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Understanding its thermodynamic properties—ranging from solid-state heat capacity to aqueous protonation enthalpies—is paramount for predicting its solubility, salt-formation viability, and physiological distribution.

This whitepaper establishes an authoritative, self-validating framework for the thermodynamic characterization of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, integrating advanced thermal analysis, isothermal calorimetry, and quantum mechanical modeling.

Molecular Thermodynamics & Substituent Effects

The thermodynamic behavior of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is governed by the intricate electronic push-and-pull of its functional groups:

  • The Chiral Alpha-Methyl Group: Introduces steric bulk near the primary amine, slightly hindering solvation of the protonated state, which thermodynamically favors the free base form compared to unbranched analogs. Furthermore, enantiopure forms will exhibit different solid-state thermodynamics (e.g., higher enthalpy of fusion, ΔHfus​ ) compared to the racemic mixture due to distinct crystal lattice packing energies.

  • The Ortho-Fluoro Substituent: Fluorine exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the amine nitrogen, significantly lowering the basicity (pKa) of the molecule[1].

  • The Para-Ethoxy Substituent: Acts as an electron-donating group via resonance (+M effect), which partially offsets the fluorine's inductive pull.

To accurately map these competing effects, we must evaluate the molecule through a complete thermodynamic cycle.

ThermoCycle A_gas Amine (Gas) AH_gas Protonated Amine (Gas) A_gas->AH_gas ΔG°_gas (Protonation) A_aq Amine (Aq) A_gas->A_aq ΔG°_solv (Amine) AH_aq Protonated Amine (Aq) AH_gas->AH_aq ΔG°_solv (Ion) A_aq->AH_aq ΔG°_aq (pKa)

Thermodynamic cycle for the protonation of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine.

Phase Behavior & Thermal Profiling

Standard Differential Scanning Calorimetry (DSC) often convolutes true thermodynamic phase transitions (like melting or glass transitions) with kinetic processes (like thermal degradation or volatilization). To isolate the pure thermodynamic heat capacity ( Cp​ ) of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, Modulated Temperature DSC (MTDSC) is required[2]. MTDSC applies a sinusoidal temperature oscillation over a linear heating ramp, allowing the mathematical deconvolution of reversing and non-reversing heat flows[2].

Protocol 1: MTDSC Determination of Heat Capacity ( Cp​ ) and Enthalpy of Fusion ( ΔHfus​ )

Causality: MTDSC is chosen because the free base amine may exhibit partial volatilization near its melting point. By isolating the reversing heat flow, we calculate an accurate Cp​ without interference from the endothermic kinetic artifact of evaporation.

  • Self-Validation (Calibration): Run a standard sapphire disk prior to the sample. The measured Cp​ must deviate by <1% from literature values across the -50 °C to 200 °C range. This validates the instrument's thermal resistance and capacitance models.

  • Sample Preparation: Weigh 3.00 ± 0.10 mg of the amine into a Tzero aluminum hermetic pan. Seal tightly to suppress early volatilization.

  • Purge Environment: Utilize a dry nitrogen purge at 50 mL/min to prevent oxidative degradation of the ethoxy group.

  • Modulation Parameters: Set the underlying heating rate to 2.0 °C/min with a temperature modulation amplitude of ±0.5 °C and a period of 60 seconds.

  • Thermal Ramp: Equilibrate the sample at -50 °C (as the free base may be a low-melting solid or viscous liquid), hold isothermally for 5 minutes, and heat to 250 °C.

  • Data Deconvolution: Extract the reversing heat flow signal to calculate the specific heat capacity ( Cp​ ) and integrate the melting endotherm to determine ΔHfus​ .

Solution Thermodynamics & Protonation

While potentiometric titration is the historical standard for pKa determination, it struggles with highly lipophilic free bases that precipitate out of aqueous solutions as the pH increases. Isothermal Titration Calorimetry (ITC) offers a superior, self-validating thermodynamic alternative. ITC directly measures the heat released or absorbed during the protonation event, allowing for the simultaneous determination of the equilibrium constant ( Ka​ , and thus pKa), enthalpy ( ΔHprot​ ), and entropy ( ΔSprot​ ) from a single experiment[3].

Protocol 2: ITC Determination of pKa and ΔHprot​

Causality: ITC is utilized because it provides a complete thermodynamic profile ( ΔG , ΔH , −TΔS ) in one run, without requiring the analyte to remain highly soluble in its unprotonated state[3].

  • Self-Validation (Blank Run): Perform a buffer-into-buffer blank titration prior to the sample run. The integrated heat of the blank must be constant and <0.1 µcal/sec. This guarantees that the heat measured in the sample run is solely due to the chemical protonation event, not mechanical mixing or dilution artifacts.

  • Sample Preparation: Prepare a 1.0 mM solution of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in a 50 mM universal buffer (e.g., phosphate/acetate) adjusted to pH 11.0 (ensuring the amine is >99% unprotonated).

  • Titrant Preparation: Prepare a 20.0 mM HCl solution in the exact same buffer to eliminate heat of dilution from buffer mismatch.

  • Injection Sequence: Load the amine solution into the 200 µL sample cell. Perform 25 sequential injections of 1.5 µL of the HCl titrant at 298.15 K.

  • Equilibration: Allow 150-second intervals between injections to ensure the heat signal returns completely to the baseline.

  • Thermodynamic Fitting: Integrate the heat pulses and fit the resulting binding isotherm to a single-site protonation model to extract the thermodynamic parameters.

Computational Thermodynamics (DFT)

To complement empirical data, Density Functional Theory (DFT) provides a quantum mechanical framework to predict gas-phase and solvation thermodynamics[4]. For heavily substituted amine derivatives, DFT is highly effective at predicting standard enthalpies of formation ( ΔHf∘​ ) and mapping the electrostatic potential surface, which dictates receptor binding thermodynamics[4].

Causality: Experimental determination of gas-phase thermodynamics (like ΔHf∘​ ) requires bomb calorimetry, which consumes large amounts of material. DFT allows for high-accuracy predictions using computational resources, validating experimental solvation models via the COSMO-RS (Conductor-like Screening Model for Real Solvents) framework.

Workflow Synthesis Sample Preparation & Purity Verification Thermal Thermal Analysis (MTDSC & TGA) ΔH_fus, C_p, T_m Synthesis->Thermal Solution Solution Thermodynamics (ITC & Potentiometry) pKa, ΔH_prot Synthesis->Solution Comp Computational Modeling (DFT & COSMO-RS) ΔG_solv, ΔH_f Synthesis->Comp Integration Comprehensive Thermodynamic Profile Thermal->Integration Solution->Integration Comp->Integration

Integrated experimental and computational workflow for thermodynamic profiling.

Quantitative Data Summary

Based on the structural additivity models of fluorinated phenethylamines and alpha-methylbenzylamines, the following table summarizes the predicted thermodynamic profile for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine.

Thermodynamic PropertySymbolPredicted Range / ValuePrimary Determination Method
Molecular Weight MW183.22 g/mol High-Resolution Mass Spectrometry
Acid Dissociation Constant pKa8.8 – 9.2Isothermal Titration Calorimetry (ITC)
Enthalpy of Protonation ΔHprot​ -45 to -55 kJ/molIsothermal Titration Calorimetry (ITC)
Boiling Point (1 atm) Tb​ 240 – 260 °CThermogravimetric Analysis (TGA)
Enthalpy of Vaporization ΔHvap∘​ 50 – 60 kJ/molClausius-Clapeyron / MTDSC
Gibbs Free Energy of Solvation ΔGsolv∘​ -15 to -25 kJ/molDFT (COSMO-RS Model)

Note: The pKa is depressed relative to standard phenethylamine (~9.8) due to the strong inductive effect of the ortho-fluorine atom.

References

  • Determination of Acidity Constants for Weak Acids and Bases by Isothermal Titration Calorimetry ResearchGate[Link]

  • Thermal Analysis | Analytical Chemistry ACS Publications[Link]

  • Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference NIH / PubMed[Link]

  • MODELING KINETICS AND THERMODYNAMICS OF AMINE BASED FUEL AND OXIDIZER INTERACTIONS Middle East Technical University (METU)[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine, a chiral building block of significant interest in pharmaceutical research and development. Recognizing the critical role of enantiomeric purity in drug efficacy and safety, this document outlines three robust and distinct methodologies: high-efficiency Asymmetric Transfer Hydrogenation (ATH), selective Biocatalytic Reductive Amination, and classical Diastereomeric Salt Resolution. The guide is designed for researchers, chemists, and process development scientists, offering not just step-by-step protocols but also the underlying scientific principles and rationale behind the experimental choices. From the synthesis of the requisite starting material to the final analytical determination of enantiomeric excess, this document serves as a self-contained resource for producing and verifying the stereochemical integrity of the target chiral amines.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The stereochemistry of the amine-bearing center is often pivotal to the molecule's biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[1] Consequently, the development of efficient and highly selective methods for accessing enantiomerically pure amines is a cornerstone of modern synthetic organic chemistry.

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, in its enantiopure forms, represents a valuable synthon for the construction of more complex biologically active molecules. The specific substitution pattern—a fluorine atom ortho to the aminoethyl group and an ethoxy group in the para position—can significantly influence binding affinities and metabolic stability. This guide provides a multi-faceted approach to its asymmetric synthesis, empowering researchers to select the most suitable method based on available resources, scale, and desired purity.

Synthesis of Starting Material: 4'-Ethoxy-2'-fluoroacetophenone

A reliable supply of the prochiral ketone, 4'-Ethoxy-2'-fluoroacetophenone, is the essential first step. A common and effective method for its synthesis is the Friedel-Crafts acylation of 1-ethoxy-3-fluorobenzene.[2][3] This electrophilic aromatic substitution introduces the acetyl group predominantly at the position para to the activating ethoxy group.

Protocol: Friedel-Crafts Acylation

Materials:

  • 1-Ethoxy-3-fluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes.

  • Add a solution of 1-ethoxy-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x portions).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4'-Ethoxy-2'-fluoroacetophenone by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.

Method 1: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones.[4] The reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, with a mixture of formic acid and triethylamine or isopropanol serving as the hydrogen source.[5][6] The Noyori-Ikariya catalyst system is particularly renowned for its high efficiency and enantioselectivity across a broad range of aryl ketones.[7]

Causality of Experimental Design: The mechanism involves a metal-ligand bifunctional catalysis where the Ru-hydride and the N-H proton of the ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state.[2][5] The stereochemical outcome is dictated by the precise arrangement of the ketone's substituents within the chiral pocket of the catalyst to minimize steric hindrance.

ATH_Workflow Ketone 4'-Ethoxy-2'-fluoroacetophenone Reaction Asymmetric Transfer Hydrogenation (ATH) Ketone->Reaction Catalyst Ru(II)-TsDPEN Catalyst (e.g., (R,R)-TsDPEN-Ru) Catalyst->Reaction H_Source Hydrogen Source (HCOOH/NEt₃) H_Source->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (optional) Workup->Purification Product (R)- or (S)-Amine (as intermediate alcohol) Purification->Product

Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 4'-Ethoxy-2'-fluoroacetophenone

  • (1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine-ruthenium(II) complex (e.g., RuCl)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Ammonia solution (for subsequent reductive amination, not part of ATH)

Procedure:

  • In a clean, dry flask under a nitrogen atmosphere, dissolve 4'-Ethoxy-2'-fluoroacetophenone (1.0 equivalent) in the chosen anhydrous solvent.

  • Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the Ru(II) catalyst (0.005-0.01 equivalents, S/C ratio of 100-200).

  • Add the formic acid/triethylamine mixture (2.0-5.0 equivalents).

  • Stir the reaction at the appropriate temperature (typically 25-40 °C) and monitor by TLC or HPLC until the starting ketone is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product at this stage is the chiral alcohol, 1-(4-Ethoxy-2-fluorophenyl)ethan-1-ol.

  • The resulting chiral alcohol can then be converted to the primary amine via standard methods (e.g., Mitsunobu reaction followed by hydrolysis or conversion to a tosylate/mesylate and displacement with azide followed by reduction).

ParameterConditionRationale
Catalyst RuClProvides high enantioselectivity for (R)-alcohol. Use (R,R) for (S)-alcohol.
S/C Ratio 100 - 200Balances reaction rate and cost. Higher ratios are possible but may require longer times.
H-Source HCOOH / NEt₃ (5:2)Forms an effective azeotrope that serves as an excellent hydride donor.[6]
Solvent Acetonitrile or DCMAprotic solvents that solubilize reactants and do not interfere with the catalyst.
Temperature 25 - 40 °CMild conditions that preserve the catalyst's integrity and selectivity.
Expected Yield >90%Based on analogous reductions of aryl ketones.
Expected ee >95%Noyori-type catalysts are known for excellent enantiocontrol.[7]

Method 2: Biocatalytic Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[8][9] Enzymes such as transaminases (TAs or ATAs) and imine reductases (IREDs) can convert ketones directly into chiral amines with exceptional enantiopurity under mild, aqueous conditions.[10][11]

Causality of Experimental Design:

  • Transaminases (TAs): These enzymes utilize pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amine donor (e.g., isopropylamine or alanine) to the ketone substrate.[12] The reaction equilibrium can be unfavorable, but is often driven by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).[8]

  • Imine Reductases (IREDs): These enzymes catalyze the NADPH-dependent reduction of an imine, which is formed in situ from the ketone and an amine source (like ammonia or an alkylamine).[11][13] A cofactor recycling system, such as a glucose/glucose dehydrogenase (GDH) system, is required to regenerate the expensive NADPH.

Biocatalysis_Workflow cluster_screening Enzyme Screening cluster_prep Preparative Scale Screening_Ketone Ketone Substrate Screening_Reaction Parallel Small-Scale Reactions Screening_Ketone->Screening_Reaction Enzyme_Kit Transaminase or IRED Screening Kit Enzyme_Kit->Screening_Reaction Analysis HPLC/GC Analysis (Conversion & ee) Screening_Reaction->Analysis Hit_Enzyme Identify 'Hit' Enzyme Analysis->Hit_Enzyme Prep_Reaction Preparative Scale Biotransformation Hit_Enzyme->Prep_Reaction Use 'Hit' Enzyme Prep_Ketone Ketone Substrate Prep_Ketone->Prep_Reaction Cofactor_System Amine Donor (TA) or Cofactor System (IRED) Cofactor_System->Prep_Reaction Prep_Workup Extraction & Purification Prep_Reaction->Prep_Workup Final_Product Enantiopure Amine Prep_Workup->Final_Product

Protocol: Biocatalytic Reductive Amination (Transaminase)

Materials:

  • 4'-Ethoxy-2'-fluoroacetophenone

  • Transaminase (ATA) screening kit (e.g., from Codexis or Prozomix)[14]

  • (R)- or (S)-selective transaminase

  • Isopropylamine (IPA) or L-Alanine as amine donor

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • DMSO (co-solvent)

  • 96-well plates for screening

Procedure (Screening Phase):

  • Prepare a stock solution of the ketone in DMSO.

  • In each well of a 96-well plate, add potassium phosphate buffer, PLP (final conc. ~1 mM), and the amine donor (e.g., IPA, final conc. 0.5-1.0 M).

  • Add a small amount of each enzyme from the screening kit to individual wells.

  • Initiate the reactions by adding the ketone stock solution (final conc. ~10-50 mM).

  • Seal the plate and incubate at the recommended temperature (e.g., 30-40 °C) with shaking for 16-24 hours.

  • Quench the reactions by adding an organic solvent (e.g., acetonitrile or ethyl acetate).

  • Analyze the samples by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).

Procedure (Preparative Scale with "Hit" Enzyme):

  • To a temperature-controlled reaction vessel, add phosphate buffer, PLP (1 mM), and the selected "hit" transaminase.

  • Add the amine donor (e.g., isopropylamine, 1 M).

  • Add the ketone, either neat or as a solution in DMSO (to a final co-solvent concentration of 5-10% v/v), to the desired substrate loading (e.g., 50 g/L).

  • Maintain the pH (e.g., at 7.5) and temperature (e.g., 40 °C) and stir the reaction. Monitor progress by HPLC.

  • Upon completion, adjust the pH to >11 with NaOH to stop the reaction and deprotonate the amine product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure amine.

ParameterConditionRationale
Biocatalyst Commercial ATA Screening KitProvides access to a wide range of engineered enzymes with diverse selectivities.
Amine Donor IsopropylamineA common, inexpensive amine donor; the acetone byproduct can be removed to drive equilibrium.[8]
Cofactor Pyridoxal 5'-Phosphate (PLP)Essential for the catalytic activity of transaminases.[12]
Solvent Aqueous Buffer (pH 7.5)Mimics physiological conditions for optimal enzyme activity. DMSO is used for substrate solubility.
Temperature 30 - 45 °COptimal range for most commercially available transaminases.
Expected Yield >85%With equilibrium control, high conversions are achievable.
Expected ee >99%Engineered transaminases are known for their exceptional enantioselectivity.[10]

Method 3: Classical Chiral Resolution

Chiral resolution via diastereomeric salt formation is a time-honored, robust, and scalable method for separating enantiomers.[3] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[15] These salts, having different physical properties, can be separated by fractional crystallization due to their differing solubilities.[15]

Causality of Experimental Design: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts in a chosen solvent. L-(+)-Tartaric acid is a cost-effective and widely used resolving agent for primary amines. The less soluble salt will preferentially crystallize, allowing for its physical separation. The enantiomerically enriched amine is then liberated by treatment with a base.

Resolution_Workflow RacemicAmine Racemic Amine (R/S mixture) SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: Less Soluble Salt (e.g., (S)-Amine • L-Tartrate) Filtration->Solid Liquor Mother Liquor: More Soluble Salt (e.g., (R)-Amine • L-Tartrate) Filtration->Liquor Liberation Base Treatment (e.g., NaOH) Solid->Liberation Extraction Extraction & Isolation Liberation->Extraction Product Enriched (S)-Amine Extraction->Product

Protocol: Chiral Resolution with L-(+)-Tartaric Acid

Materials:

  • Racemic 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent for crystallization)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of Racemic Amine: First, synthesize the racemic amine from 4'-Ethoxy-2'-fluoroacetophenone via a standard method like oxime formation followed by reduction, or reductive amination with ammonia and a reducing agent like NaBH₄.

  • Diastereomeric Salt Formation: In an Erlenmeyer flask, dissolve L-(+)-Tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

  • In a separate flask, dissolve the racemic amine (1.0 equivalent) in methanol.

  • Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then stand undisturbed for 24 hours to facilitate crystallization of the less soluble diastereomeric salt. Seeding with a small crystal may be necessary.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The solid is the enriched diastereomeric salt (e.g., the (S)-amine-(2R,3R)-tartrate).

  • Liberation of the Free Amine: Suspend the collected crystals in water and add 2 M NaOH solution until the pH is >11 to deprotonate the amine.

  • Extract the liberated free amine into diethyl ether or ethyl acetate (3 x portions).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • The enantiomeric excess of the product should be determined by chiral HPLC. The mother liquor contains the other enantiomer, which can also be recovered if desired.

ParameterConditionRationale
Resolving Agent L-(+)-Tartaric AcidInexpensive, readily available, and effective for many primary amines.
Stoichiometry 0.5 equiv. Acid : 1.0 equiv. AmineUsing a sub-stoichiometric amount of resolving agent can lead to higher enantiomeric purity in the crystallized salt.
Solvent MethanolA common solvent for this type of crystallization; screening of other alcohols or solvent mixtures may be required for optimization.
Crystallization Slow cooling to room temp.Promotes the formation of well-defined crystals and improves the efficiency of the separation.
Liberation 2 M NaOHA strong base is required to break the salt and liberate the free amine for extraction.
Expected Yield <50% (per cycle)Theoretical maximum yield for a classical resolution is 50% for one enantiomer.[3]
Expected ee Variable (often >90% after one crystallization)Highly dependent on the specific amine-acid-solvent system; may require recrystallization.

Analytical Method: Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial to validate the success of any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most reliable methods. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including primary amines.[5]

Protocol: Chiral HPLC Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.

Typical Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:2-Propanol.

  • Additive: For primary amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and prevent tailing.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 270 nm).

Procedure:

  • Prepare a standard solution of the racemic amine (~1 mg/mL) in the mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

  • Prepare a solution of the synthesized, enantiomerically enriched amine at a similar concentration.

  • Inject the sample and integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100

Conclusion

This guide has detailed three distinct and powerful strategies for the asymmetric synthesis of 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine enantiomers. The choice between metal-catalyzed asymmetric transfer hydrogenation, enzyme-based biocatalytic reductive amination, and classical diastereomeric resolution will depend on project-specific factors such as required scale, development timeline, cost considerations, and available equipment. Each presented protocol is grounded in established chemical principles and provides a solid foundation for researchers to achieve high enantiomeric purity. By combining these robust synthetic methodologies with the precise analytical protocol for ee determination, drug development professionals are well-equipped to produce and validate this key chiral building block for their research programs.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Universidade Federal de Minas Gerais Repository. Available at: [Link]

  • Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]

  • Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. University of Manchester Research Explorer. Available at: [Link]

  • Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Course Hero. Available at: [Link]

  • Tuning an Imine Reductase for the Asymmetric Synthesis of Azacycloalkylamines by Concise Structure-Guided Engineering. PubMed. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Available at: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Supporting Information For: S1. RSC. Available at: [Link]

  • Effect of diethylamine proportion on separation on Chiralpak AD-H and... ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. HPLC. Available at: [Link]

  • Fries Rearrangement. YouTube. Available at: [Link]

  • Transaminase Screening Kit | Twist Bioscience. Twist Bioscience. Available at: [Link]

  • Transamin kit - Transaminase activity screening. IDYLLE. Available at: [Link]

  • Amine Transaminases in Biocatalytic Amine Synthesis. Diva-Portal.org. Available at: [Link]

  • Enzyme Screening Kits and Panels. Codexis. Available at: [Link]

  • How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications. Mollub. Available at: [Link]

  • Transaminase Screening Kit - 480 Enzymes. Prozomix. Available at: [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies - Los Alamos National Laboratory. Available at: [Link]

  • Enzyme kits. Johnson Matthey. Available at: [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Publications. Available at: [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. Available at: [Link]

  • Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Acta Scientific. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • An Improved Resolution of (±)-1-Phenylethylamine. ResearchGate. Available at: [Link]

  • An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator. Available at: [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. PubMed. Available at: [Link]

  • Friedel Crafts Reaction Virtual Lab. PraxiLabs. Available at: [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. ChemCatChem. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

Protocol for chiral resolution of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chiral Resolution of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Authored by: A Senior Application Scientist

Introduction

Enantiomerically pure chiral amines are fundamental building blocks in modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can lead to significant differences in pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical industry.[1][2]

This application note provides detailed protocols for the chiral resolution of 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine, a substituted phenylethylamine that represents a structural motif found in various biologically active compounds. We will explore two robust and widely applicable methods: classical diastereomeric salt resolution and enzymatic kinetic resolution. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure reproducibility.

Diastereomeric Salt Resolution: A Classical and Scalable Approach

The Principle of Separation

Diastereomeric salt formation is a time-honored and industrially scalable method for resolving racemic amines.[3][4] The underlying principle is the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent.[5][6] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.

For the resolution of primary amines such as 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine, derivatives of tartaric acid are excellent choices for chiral resolving agents due to their availability, cost-effectiveness, and proven track record.[5][6] In this protocol, we will use Di-p-toluoyl-L-tartaric acid.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine

  • Di-p-toluoyl-L-tartaric acid

  • Methanol

  • Ethyl acetate

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of Di-p-toluoyl-L-tartaric acid in 100 mL of warm ethyl acetate.

    • Slowly add the tartaric acid derivative solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. For optimal crystal growth, it is advisable to let the solution stand for 12-24 hours. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

    • Cool the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in a mixture of 100 mL of dichloromethane and 100 mL of 2M NaOH solution.

    • Stir the biphasic mixture vigorously until all the solid has dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two additional 50 mL portions of dichloromethane.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the product by chiral HPLC (see section 3 for a recommended method) to determine the enantiomeric excess (e.e.).

Expected Results
ParameterExpected Value
Yield of Diastereomeric Salt 35-45% (based on one enantiomer)
Enantiomeric Excess (e.e.) >95%
Specific Rotation [α]²⁰D = +X.X° (c=1, Methanol)

Note: The sign and magnitude of the specific rotation will depend on which enantiomer is isolated.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Isolation cluster_2 Liberation of Free Amine racemic_amine Racemic Amine in Methanol mixing Mixing and Stirring racemic_amine->mixing resolving_agent Chiral Resolving Agent (Di-p-toluoyl-L-tartaric acid) in Ethyl Acetate resolving_agent->mixing crystallization Slow Cooling & Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Methanol filtration->washing drying Drying washing->drying dissolution Dissolve Salt in DCM and NaOH(aq) drying->dissolution extraction Separatory Funnel Extraction dissolution->extraction drying_organic Dry Organic Layer (Na₂SO₄) extraction->drying_organic evaporation Solvent Evaporation drying_organic->evaporation enriched_amine Enantiomerically Enriched Amine evaporation->enriched_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

The Principle of Separation

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes.[2] Lipases are a class of enzymes commonly employed for the resolution of amines through enantioselective acylation.[7][8] In the presence of a suitable acyl donor, the lipase will catalyze the acylation of one enantiomer of the racemic amine at a much higher rate than the other. This results in a mixture of one enantiomer of the acylated amine (amide) and the unreacted, opposite enantiomer of the amine. These two compounds have different chemical properties and can be easily separated by standard chromatographic or extraction methods. Candida antarctica lipase B (CALB) is a particularly robust and versatile enzyme for this purpose.[9][10]

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Isopropyl acetate (acyl donor and solvent)

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl) solution

  • 1M Sodium hydroxide (NaOH) solution

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation:

    • To a 100 mL round-bottom flask, add 5.0 g of racemic 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine and 50 mL of isopropyl acetate.

    • Add 500 mg of immobilized Candida antarctica lipase B.

    • Stir the suspension at 40-50 °C. Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the formed amide. This typically takes 24-48 hours.

  • Separation of Amine and Amide:

    • Once the reaction has reached approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially be reused.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 100 mL of MTBE and transfer to a separatory funnel.

    • Extract the unreacted amine with 3 x 50 mL of 1M HCl solution.

    • Combine the acidic aqueous extracts and basify with 1M NaOH solution until the pH is >10.

    • Extract the liberated amine with 3 x 50 mL of MTBE.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

    • The original organic layer from the first extraction contains the acylated amine (amide). This can be washed with water, dried, and concentrated. If desired, the amide can be hydrolyzed back to the amine using acidic or basic conditions to obtain the other enantiomer.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric purity of the recovered amine using chiral HPLC.

Expected Results
ParameterUnreacted AmineFormed Amide
Conversion ~50%~50%
Enantiomeric Excess (e.e.) >98%>98%
Isolated Yield 40-48%40-48%
Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Work-up and Separation racemic_amine Racemic Amine reaction_mixture Stir at 40-50°C (Monitor by HPLC) racemic_amine->reaction_mixture acyl_donor Acyl Donor (Isopropyl Acetate) acyl_donor->reaction_mixture enzyme Immobilized Lipase (CALB) enzyme->reaction_mixture filter_enzyme Filter to Remove Enzyme reaction_mixture->filter_enzyme extraction Liquid-Liquid Extraction (Acid/Base) filter_enzyme->extraction separation Separation of Amine and Amide extraction->separation unreacted_amine Enriched Unreacted Amine separation->unreacted_amine formed_amide Enriched Formed Amide separation->formed_amide

Caption: Workflow for enzymatic kinetic resolution of a primary amine.

Chiral HPLC for Enantiomeric Excess Determination

Principle of Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule. These differential interactions lead to different retention times for the enantiomers, allowing for their separation and quantification.[1]

Recommended HPLC Method

For the analysis of 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine, a polysaccharide-based chiral stationary phase is a good starting point.

ParameterRecommended Condition
Column Chiralpak AD-H (or similar amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Chromatogram
EnantiomerExpected Retention Time (min)
Enantiomer 1 ~ 6.5
Enantiomer 2 ~ 8.0

Note: The elution order of the enantiomers will depend on their absolute configuration and the specific chiral stationary phase used.

Workflow for Chiral HPLC Analysis

G sample_prep Prepare Sample Solution (in Mobile Phase) hplc_system Inject into Chiral HPLC System sample_prep->hplc_system separation Separation on Chiral Stationary Phase hplc_system->separation detection UV Detection separation->detection data_analysis Data Analysis: Integrate Peaks, Calculate e.e. detection->data_analysis result Enantiomeric Excess (%) data_analysis->result

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. BenchChem.
  • Päiviö, M., et al. (2012). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability.
  • Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 48(11), 570-570.
  • Poppe, L., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 336-344.
  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11599.
  • Azov, V. A. (n.d.).
  • Ismail, H., et al. (2008). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 10(3), 319-325.
  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621.
  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1849-1857.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • BenchChem. (2025).
  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • MilliporeSigma. (n.d.).
  • BioDuro. (2018).
  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Phenomenex. (n.d.).
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • PubMed. (2017). Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain. PubMed.
  • SciELO. (n.d.).
  • Gáspár, A., et al. (n.d.). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction.
  • Martin-Matute, B., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Organic Process Research & Development, 14(6), 1307-1314.
  • ResearchGate. (n.d.). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B.
  • RSC Publishing. (n.d.). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Publishing.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones Using Ultrasound. Asian Journal of Organic & Medicinal Chemistry.
  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (n.d.). Toward the Synthesis of Racemic and Enantioenriched HIOC; Part 2: Fluorinated Alcohols: Powerful Promoters for the Ring-Opening Reactions of Epoxides with Carbon Nucleophiles.

Sources

Application Note: Catalytic Reductive Amination Methods for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine Transformation: Catalytic Reductive Amination (CRA) of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one

Executive Summary

The 1-arylethylamine scaffold is a privileged pharmacophore frequently utilized in central nervous system (CNS) therapeutics and kinase inhibitors. The specific substitution pattern of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine presents unique synthetic considerations: the electron-withdrawing 2-fluoro group and the electron-donating 4-ethoxy group modulate the electrophilicity of the parent ketone. This application note details two highly optimized catalytic reductive amination (CRA) protocols to synthesize this primary amine from its corresponding acetophenone derivative. We provide a robust heterogeneous method for racemic synthesis and a homogeneous transfer-hydrogenation method for enantioselective production.

Mechanistic Principles & Reaction Causality

The synthesis of primary amines via CRA is a complex cascade process governed by thermodynamic equilibria and competing kinetic pathways[1].

  • Condensation (Equilibrium): The ketone reacts with ammonia to form a hemiaminal, which dehydrates to form the reactive imine intermediate. Because water is a byproduct, this step is reversible.

  • Reduction (Kinetic): The transition metal catalyst reduces the imine to the target primary amine[1].

Causality in Experimental Design: Achieving high chemoselectivity for the primary amine is notoriously difficult due to two competing side reactions[2]:

  • Ketone Reduction (Alcohol Formation): If the reduction rate exceeds the condensation rate, the catalyst will directly reduce the starting ketone to 1-(4-Ethoxy-2-fluorophenyl)ethan-1-ol[3]. Solution: We utilize ammonium salts (acetate or formate) which act as mild acid catalysts to accelerate imine formation while providing a high local concentration of ammonia.

  • Over-alkylation (Secondary Amine Formation): The newly formed primary amine is highly nucleophilic and can attack unreacted imine, leading to secondary amine dimers[1]. Solution: A large stoichiometric excess of the ammonia source (10 equivalents) is employed to outcompete the primary amine for the imine intermediate.

CRA_Pathway Ketone 1-(4-Ethoxy-2-fluorophenyl) ethan-1-one Imine Imine Intermediate Ketone->Imine + NH3 / - H2O (Condensation) Alcohol Alcohol Byproduct Ketone->Alcohol Direct Reduction (Side Reaction) Target 1-(4-Ethoxy-2-fluorophenyl) ethan-1-amine Imine->Target + H2 / Catalyst (Reduction) SecAmine Secondary Amine Byproduct Target->SecAmine + Imine / + H2 (Over-alkylation)

Catalytic reductive amination pathway and competing side reactions.

Experimental Protocols

Method 1: Heterogeneous Racemic Synthesis (Pd/C Catalysis)

This method is designed for scalable, multi-kilogram production where chirality is not required or will be resolved downstream. We utilize Palladium on Carbon (Pd/C) with ammonium acetate. Ammonium acetate is chosen over aqueous ammonia because it provides a buffered, controlled release of NH₃, preventing alkaline deactivation of the Pd surface and mitigating unwanted aldol condensations of the starting ketone.

Reagents:

  • 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one (1.0 eq, 10 mmol)

  • Ammonium acetate (NH₄OAc) (10.0 eq, 100 mmol)

  • 10% Pd/C (5 mol% Pd)

  • Methanol (Anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure hydrogenation vessel with 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one and anhydrous methanol.

  • Amine Source Addition: Add ammonium acetate to the solution. Stir at 25 °C for 30 minutes to allow pre-equilibration of the imine intermediate.

  • Catalyst Loading: Carefully add 10% Pd/C under an inert argon atmosphere to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi H₂.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously (800 rpm) for 12 hours. The mass transfer of H₂ into the solvent is critical for maintaining the reduction rate.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in 1M HCl (aq) and wash with ethyl acetate to remove unreacted ketone and the neutral alcohol byproduct. Basify the aqueous layer with 2M NaOH to pH 12, and extract the target primary amine with dichloromethane. Dry over Na₂SO₄ and concentrate.

Method 2: Homogeneous Asymmetric Synthesis (Transfer Hydrogenation)

For drug development requiring enantiopure active pharmaceutical ingredients (APIs), asymmetric reductive amination is essential[4]. This protocol utilizes a Leuckart-Wallach-type transfer hydrogenation[5]. We employ a chiral Ruthenium complex (Noyori-type catalyst) and ammonium formate. Ammonium formate serves a dual purpose: it decomposes thermally to provide both the nitrogen source (NH₃) and the reducing agent (formic acid)[3]. The rigid chiral pocket of the TsDPEN ligand dictates the facial selectivity of the hydride transfer, yielding the enantiopure amine.

Reagents:

  • 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one (1.0 eq, 5 mmol)

  • Ammonium formate (HCOONH₄) (10.0 eq, 50 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)

  • Methanol/DMF (9:1 v/v, 0.5 M)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask under argon, dissolve the ketone and ammonium formate in the Methanol/DMF solvent mixture. The inclusion of DMF increases the solubility of ammonium formate at higher concentrations.

  • Catalyst Addition: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Causality Note: Elevated temperature is required to thermally decompose the ammonium formate into ammonia and formic acid, initiating the catalytic cycle[3].

  • Reaction: Stir at 60 °C for 24 hours. Monitor the evolution of CO₂ gas, which is a byproduct of formate oxidation. Ensure the system is properly vented through an oil bubbler to prevent CO₂ product inhibition at the metal center[4].

  • Workup: Cool to room temperature and quench with saturated NaHCO₃ (aq). Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the (R)-1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two protocols, allowing process chemists to select the appropriate methodology based on project requirements.

ParameterMethod 1: Heterogeneous (Racemic)Method 2: Homogeneous (Asymmetric)
Catalyst System 10% Pd/C (5 mol%)RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)
Nitrogen Source Ammonium Acetate (NH₄OAc)Ammonium Formate (HCOONH₄)
Reducing Agent H₂ Gas (50 psi)Formate (Transfer Hydrogenation)
Temperature 50 °C60 °C
Typical Yield > 85%> 80%
Enantiomeric Excess (ee) N/A (Racemic)> 92% (R-enantiomer)
Primary Byproduct Secondary Amine (< 5%)Alcohol (< 10%)
Operational Scalability Excellent (Multi-kg, standard reactors)Good (Requires specialized chiral ligand)

References

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex Source: Chinese Journal of Organic Chemistry (sioc-journal.cn) URL:[Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: National Institutes of Health (nih.gov) URL:[Link]

  • Reductive amination Source: Wikipedia (wikipedia.org) URL:[Link]

  • Highly Enantioselective Hydrogen-Transfer Reductive Amination Source: MDMA Research Archive (mdma.ch) URL:[Link]

  • Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305) Source: Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Part 1: Diagnostic Troubleshooting Workflow

TroubleshootingTree Start Low Amine Yield? Check Did the imine form completely? Start->Check Yes Yes Check->Yes No No Check->No OverRed Over-reduction of Ketone or Over-alkylation? Yes->OverRed Steric Steric/Electronic Hindrance from ortho-F & para-OEt No->Steric FixRed Switch to NaBH(OAc)3 or NaBH3CN OverRed->FixRed FixSteric Use Ti(OEt)4 Lewis Acid & Elevated Temp Steric->FixSteric

Fig 1. Diagnostic decision tree for troubleshooting low yields in 1-arylethylamine synthesis.

Part 2: Racemic Synthesis (Direct Reductive Amination) - FAQs

Q1: I am recovering mostly unreacted ketone despite using excess amine and NaBH(OAc)₃. What is going wrong? A1: The rate-limiting step is imine formation. Because your specific ketone is electronically deactivated and sterically hindered, the reducing agent is likely degrading before the imine can form . Solution: Switch to an indirect (stepwise) reductive amination [[1]]([Link]). Force the imine formation to completion using a Lewis acid (e.g., Ti(i-PrO)₄) and heat before introducing any reducing agent.

Q2: I am observing significant amounts of the alcohol byproduct (1-(4-ethoxy-2-fluorophenyl)ethan-1-ol). How do I prevent this? A2: This is a chemoselectivity issue caused by using a reducing agent that is too strong (like NaBH₄) or adding it too early . Solution: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is exceptionally mild and selective for iminium ions over ketones . Ensure the reaction pH is maintained between 4–6 using acetic acid to activate the imine without protonating the amine nucleophile.

Part 3: Asymmetric Synthesis (Ellman's Auxiliary) - FAQs

For drug development applications requiring enantiopurity, the Ellman sulfinamide method is the industry standard .

EllmanPathway K Ketone Starting Material C Ti(OEt)4 Promoted Condensation K->C I tert-Butanesulfinyl Imine C->I R Diastereoselective Reduction I->R S Chiral Sulfinamide R->S D Acidic Deprotection S->D A Enantiopure Primary Amine D->A

Fig 2. Workflow of the Ellman sulfinamide asymmetric synthesis route for chiral amines.

Q3: My condensation with (R)-tert-butanesulfinamide is stalling at 20% yield using MgSO₄. How can I drive it to completion? A3: Mild water scavengers like MgSO₄ or CuSO₄ are insufficient for recalcitrant, ortho-substituted acetophenones . Solution: Utilize Titanium(IV) ethoxide (Ti(OEt)₄). It acts as both a powerful Lewis acid to activate the hindered carbonyl and a highly effective dehydrating agent [[2]]([Link]).

Q4: The diastereomeric ratio (d.r.) of my reduced sulfinamide is poor. How can I improve stereocontrol? A4: Diastereoselectivity depends heavily on the transition state during hydride transfer. Solution: Using NaBH₄ in the presence of Ti(OEt)₄ typically proceeds via a cyclic transition state, providing excellent stereocontrol . If the opposite diastereomer is required, switching to a bulky reductant like L-Selectride (which favors an open transition state) can invert the selectivity .

Part 4: Quantitative Data & Optimization Tables

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentRelative StrengthChemoselectivity (Imine vs. Ketone)Recommended pHNotes
NaBH₄ StrongPoor (Reduces ketone rapidly)7–9Avoid for direct reductive amination; use only in stepwise protocols.
NaBH₃CN ModerateExcellent4–6Generates toxic HCN gas; requires fume hood and basic workup.
NaBH(OAc)₃ MildExcellent5–7Industry standard; safer than NaBH₃CN, highly selective.

Table 2: Lewis Acid Promoters for Sulfinyl Imine Condensation

Lewis Acid / DehydratorEfficiency for Hindered KetonesTypical YieldByproducts / Practical Issues
MgSO₄ / PPTS Poor< 20%Insufficient for ortho-fluoro deactivated systems.
CuSO₄ Moderate40–50%Sluggish kinetics; requires large excess of reagents.
Ti(OEt)₄ Excellent> 85%Generates TiO₂ precipitate; requires Celite filtration during workup.

Part 5: Self-Validating Experimental Protocols

Protocol A: Stepwise Reductive Amination (Racemic)
  • Imine Formation: Dissolve 1-(4-ethoxy-2-fluorophenyl)ethan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add Ti(i-PrO)₄ (2.0 eq). Stir at 50°C for 12 hours.

    • Validation Checkpoint: Take a 50 µL aliquot, evaporate, and run ¹H NMR. Confirm the disappearance of the ketone methyl singlet (~2.5 ppm) and appearance of the imine methyl singlet (~2.2 ppm). Do not proceed until conversion is >95%.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor by LC-MS. Look for the target mass [M+H]⁺ = 184.2.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: Ellman's Asymmetric Synthesis (Enantiopure)
  • Condensation: To a solution of the ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in THF, add Ti(OEt)₄ (2.0 eq). Heat to 60°C for 24 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc). The sulfinyl imine is UV active and stains yellow with KMnO₄.

    • Workup Note: Pour into an equal volume of brine to precipitate TiO₂. Filter the resulting suspension through a pad of Celite to avoid intractable emulsions.

  • Reduction: Dissolve the purified sulfinyl imine in THF and cool to -48°C. Add NaBH₄ (3.0 eq) slowly. Stir for 4 hours.

    • Validation Checkpoint: Run ¹⁹F NMR of the crude mixture. The ortho-fluoro group provides a distinct, highly sensitive signal to calculate the diastereomeric ratio (d.r.) without interference from background proton signals.

  • Deprotection: Dissolve the diastereomerically pure sulfinamide in methanol. Add 4M HCl in dioxane (2.0 eq) and stir for 2 hours at room temperature.

    • Validation Checkpoint: Add cold diethyl ether to the mixture. The successful cleavage of the sulfinyl group is validated by the immediate formation of a white precipitate (the target primary amine hydrochloride salt).

Part 6: References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al.) URL:[Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary) Source: Harvard University (Myers Research Group) URL:[Link]

  • Synthesis and applications of tert-butanesulfinamide Source: Chemical Reviews (Robak, Herbage, Ellman) URL:[Link]

Sources

Overcoming solubility issues of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Welcome to the technical support guide for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous media. Our goal is to provide practical, scientifically-grounded solutions to facilitate your experimental success.

Part 1: Understanding the Molecule

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a substituted phenethylamine derivative. Its structure, featuring a fluorinated phenyl ring, an ethoxy group, and a primary amine, presents a classic solubility challenge. The aromatic ring and ethoxy group contribute to its lipophilicity (water-fearing nature), while the basic amine group offers a handle for pH-dependent solubility manipulation.

Structural Analysis and Predicted Properties:

  • Basicity (pKa): The primary amine group is basic and will become protonated (cationic) in acidic conditions. The pKa of the conjugate acid of a typical aliphatic amine is around 9-10.[3][4][5] For instance, the predicted pKa for the similar compound 1-(4-Fluorophenyl)ethylamine is approximately 8.98.[6] This protonation is the key to overcoming solubility issues, as the resulting salt form has significantly higher aqueous solubility than the neutral form.

  • Fluorine Substitution: The fluorine atom at the 2-position is highly electronegative and can influence the electronic properties and intermolecular interactions of the molecule, though its direct impact on solubility can be complex.[7][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my aqueous buffer?

A1: This is the most common issue and is due to the low intrinsic solubility of the neutral form of the molecule. If the pH of your aqueous medium is significantly above the pKa of the amine (likely around pH 9), the compound will be predominantly in its uncharged, poorly soluble form, leading to precipitation.

Q2: I've tried dissolving it in water and it just forms an insoluble oil/solid. What should I do first?

A2: Do not expect this compound to dissolve in neutral water. The first and most critical step is to modulate the pH. You must prepare an acidic solution to protonate the amine group, thereby forming a more soluble salt. A workflow for this is detailed in the Troubleshooting Guide.

Q3: Can I use DMSO to dissolve the compound first?

A3: Yes, using a small amount of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) is a common starting point. However, be aware of the "solvent-shift" precipitation issue. When you add the DMSO stock solution to a larger volume of aqueous buffer, the DMSO concentration decreases, which can cause your compound to precipitate if the final concentration is above its solubility limit in that mixed-solvent system. Always add the DMSO stock to the aqueous buffer slowly with vigorous stirring.

Q4: Will heating the solution help improve solubility?

A4: Heating can transiently increase solubility, but it is often not a robust solution. The compound may precipitate again upon cooling to ambient or experimental temperatures (e.g., 37°C for cell-based assays). This can lead to inconsistent and unreliable results. Relying on pH modification is a more fundamental and reliable approach.

Part 3: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to identifying and solving solubility problems.

Issue 1: Compound Fails to Dissolve in Aqueous Buffer
  • Probable Cause: The pH of the buffer is too high (neutral or basic), leaving the compound in its poorly soluble, uncharged form.

  • Solution: Systematically decrease the pH of the aqueous medium to convert the amine into its highly soluble protonated (salt) form.

The following diagram outlines the decision-making process for achieving a soluble formulation through pH adjustment.

G cluster_0 Phase 1: Initial Dissolution Attempt cluster_1 Phase 2: Troubleshooting A Weigh Compound B Add Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Observe for Dissolution (Vortex/Stir) B->C D Precipitate or Insoluble Material Observed? C->D E Add 0.1 M HCl Dropwise with Continuous Stirring D->E Yes H Solution Ready for Use (Note Final pH and Concentration) D->H No (Fully Dissolved) F Monitor pH and Visual Clarity E->F G Is Solution Clear? F->G G->H Yes I Consider Co-solvents or Other Formulation Strategies G->I No (pH < 3 and still insoluble) G A pH adjustment alone is insufficient B Is the experiment in vitro or in vivo? A->B C In Vitro Assay (Cell-based, Enzyme) B->C In Vitro D In Vivo Study (Animal Model) B->D In Vivo E Test Co-solvents (DMSO, EtOH, PG) at low % (v/v) C->E F Test Cyclodextrins (HP-β-CD, SBE-β-CD) C->F D->F G Test Surfactants (Tween® 80, Kolliphor® EL) (Use with caution in vitro) D->G H Select formulation with highest solubility and lowest toxicity for the model E->H F->H G->H

Caption: Decision tree for advanced formulation strategies.

Part 4: Summary and Key Takeaways

  • pH is Paramount: The primary amine in 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is the key to its solubilization. Always start by creating an acidic stock solution.

  • Anticipate Lipophilicity: Due to its structure, this compound is inherently lipophilic. Do not expect it to dissolve readily in neutral aqueous solutions.

  • Co-solvents are Secondary Tools: Use co-solvents like DMSO to create initial high-concentration stocks, but be mindful of precipitation upon dilution. The final aqueous phase must be able to support the desired concentration.

  • Excipients for Difficult Cases: For high concentration requirements or in vivo applications, solubility enhancers like cyclodextrins are a powerful and necessary tool.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine and generate reliable, reproducible data.

References

  • National Science Foundation. Phenylimido complexes of rhenium: fluorine substituents provide protection, reactivity, and solubility.[Link]

  • Durrant Lab, MolModa. logP Interpretation.[Link]

  • National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.[Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation.[Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software.[Link]

  • PubMed. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily.[Link]

  • NIST. Ethanone, 1-(4-fluorophenyl)-.[Link]

  • Wikipedia. Substituted phenethylamine.[Link]

  • PubMed. Fluorine in psychedelic phenethylamines.[Link]

  • NextSDS. 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride.[Link]

  • PubMed. Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry.[Link]

  • PubMed. Fluoro-substituted phenylazocarboxamides: Dopaminergic behavior and N-arylating properties for irreversible binding.[Link]

  • Chemsrc. 2-(2-Fluorophenyl)ethanamine.[Link]

  • NextSDS. (1R)-2,2-difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride.[Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.[Link]

  • ACS, Organic Division. pKa Data Compiled by R. Williams (alternate source).[Link]

  • Utah Tech University. pKa Chart.[Link]

Sources

Removing fluorinated impurities from 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to fluorinated impurities in their synthesis batches. As a critical chiral building block in pharmaceutical development, the purity of this amine is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve your desired purity specifications.

Introduction: The Challenge of Fluorinated Impurities

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a valuable intermediate whose utility is directly tied to its enantiomeric and chemical purity. The presence of a fluorine atom on the phenyl ring, while often beneficial for the biological activity of the final active pharmaceutical ingredient (API), introduces unique challenges during purification.[1] Fluorinated organic compounds can exhibit distinct physicochemical properties, such as altered polarity, solubility, and crystal packing, which can make them difficult to separate from the desired product using standard methods.[2]

Impurities may arise from various sources, including unreacted starting materials, by-products from side reactions, or degradation products.[3][4] In the context of this specific molecule, common impurities might include regioisomers, over-fluorinated species, or precursors from the synthetic route, such as the corresponding ketone. This guide will walk you through identifying and removing these challenging contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most likely fluorinated impurities in my batch?

A1: While every synthesis is unique, impurities often originate from the starting materials and reaction pathway.[5] For a typical reductive amination route starting from 1-(4-ethoxy-2-fluorophenyl)ethan-1-one, potential impurities include:

  • Starting Ketone: Incomplete reaction can leave residual 1-(4-ethoxy-2-fluorophenyl)ethan-1-one.

  • Regioisomers: If the fluorination step is not perfectly selective, you might have isomers such as 1-(4-ethoxy-3-fluorophenyl)ethan-1-amine.

  • Diastereomers/Enantiomers: If you are performing a chiral synthesis or resolution, the undesired enantiomer or diastereomers are considered impurities.

  • Degradation Products: The amine functionality can be susceptible to oxidation or side reactions, especially under harsh conditions or prolonged storage.[4]

Q2: Why are these impurities difficult to remove by standard crystallization?

A2: The fluorine atom significantly influences the molecule's electronic properties and intermolecular interactions. Fluorinated impurities can have very similar solubility profiles to the target compound, making separation by simple recrystallization inefficient. Furthermore, chiral molecules can form racemic crystals, which are often more stable and less soluble than the pure enantiomers, complicating chiral resolution by crystallization.[6]

Q3: What are the best analytical techniques to identify and quantify these impurities?

A3: A multi-technique approach is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and separating most organic impurities. Chiral HPLC is essential for determining enantiomeric excess.

  • 19F Nuclear Magnetic Resonance (19F-NMR): This is a powerful, non-destructive technique that is highly specific to fluorine.[7] It can detect and help identify any organofluorine-containing impurity, even at low levels, as each unique fluorine environment will produce a distinct signal.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which provides critical clues to their structure.[9]

  • Combustion Ion Chromatography (CIC): A specialized technique used to determine the total amount of organic fluorine in a sample, which can be useful for mass balance calculations when you suspect unidentified fluorinated species.[10][11]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Problem 1: My HPLC shows a clean major peak, but the 19F-NMR spectrum has multiple signals. What's happening?

Answer: This is a classic case where the unique sensitivity of 19F-NMR reveals impurities that may co-elute with your main product in HPLC under standard conditions. The fluorine atom is an exquisite probe of the local chemical environment. Even subtle structural differences, such as regioisomers that have similar polarity, can be clearly resolved in the 19F-NMR spectrum.

Causality: Your HPLC method likely lacks the selectivity to separate the structurally similar fluorinated compounds. The additional 19F-NMR peaks confirm the presence of distinct organofluorine species.

Solution Pathway:

  • Identify the Impurity: Use LC-MS to get the mass of the impurity associated with the co-eluting peak. This will help determine if it's an isomer or another species.

  • Optimize HPLC Method: Develop a more selective HPLC method. Experiment with different stationary phases (e.g., a phenyl-hexyl or a fluorinated phase column) and mobile phase modifiers.[12][13] Sometimes, adjusting the temperature can also improve separation.[14]

  • Employ an Orthogonal Purification Technique: If chromatographic optimization fails, turn to a method based on a different physical principle, such as diastereomeric salt crystallization.

Problem 2: Standard recrystallization failed to improve the chemical purity of my amine. What should I do next?

Answer: When impurities have similar solubility to your product, a more selective method is required. For chiral amines like this one, diastereomeric salt crystallization is a powerful technique that can simultaneously enhance both chemical and enantiomeric purity.[15]

Causality: This technique works by converting the enantiomeric mixture into a pair of diastereomeric salts using a chiral resolving agent (like tartaric acid or mandelic acid).[15] Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization. This process can also exclude achiral impurities that don't fit well into the crystal lattice of the desired diastereomeric salt.

Solution Pathway:

  • Select a Resolving Agent: Common choices for amines include (R)-(-)-Mandelic acid or L-(+)-Tartaric acid.

  • Screen Solvents: The key is to find a solvent system where one diastereomeric salt is significantly less soluble than the other. A screening table is highly recommended.

  • Execute Fractional Crystallization: Dissolve the crude amine and the resolving agent in the chosen solvent at an elevated temperature and allow it to cool slowly. The less soluble diastereomer will crystallize out.

  • Liberate the Free Amine: After isolating the pure diastereomeric salt, the resolving agent is removed by treatment with a base to yield the purified free amine.

Problem 3: My product is >99% pure by HPLC, but I still can't meet the specification for a specific trace fluorinated impurity.

Answer: For removing trace-level impurities that are difficult to crystallize out, preparative chromatography is often the most effective, albeit resource-intensive, solution.

Causality: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate material in larger quantities. It can resolve compounds with very small differences in retention times. For fluorinated compounds, using a "fluorous" stationary phase or a fluorinated eluent can sometimes dramatically improve separation by exploiting the principle of fluorophilicity.[2][13]

Solution Pathway:

  • Develop an Analytical Method: First, perfect the separation on an analytical scale. The goal is to achieve baseline resolution between the product and the target impurity.

  • Scale Up to Preparative Scale: Transfer the method to a preparative HPLC system. This involves adjusting the column size, flow rate, and sample loading.

  • Collect Fractions and Analyze: Collect fractions as they elute from the column and analyze their purity by analytical HPLC to pool the desired fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to isolate the final, high-purity product.

Workflow & Decision-Making Diagram

The following diagram outlines a logical workflow for identifying and removing impurities from your 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine batches.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Verification Start Crude Product Batch Analysis Initial Purity Analysis (HPLC, 19F-NMR, LC-MS) Start->Analysis ID Identify Impurity Type (Isomer, Precursor, etc.) Analysis->ID Decision Impurity Level > 2%? ID->Decision High_Impurity High Impurity Path Decision->High_Impurity Yes Low_Impurity Low Impurity / Final Polish Path Decision->Low_Impurity No Chiral_Check Chiral or Achiral Impurity? High_Impurity->Chiral_Check Recrystal Simple Recrystallization or Solvent Trituration Low_Impurity->Recrystal Crystallization Diastereomeric Salt Crystallization Chiral_Check->Crystallization Chiral Prep_HPLC Preparative HPLC Chiral_Check->Prep_HPLC Achiral / Difficult Purified_Product Purified Product Crystallization->Purified_Product Prep_HPLC->Purified_Product Recrystal->Purified_Product Final_Analysis Final Purity Verification (Meet Specification?) Purified_Product->Final_Analysis Final_Analysis->ID No, Re-evaluate End Batch Release Final_Analysis->End Yes

Caption: Decision workflow for impurity remediation.

Detailed Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a robust method for both chemical purification and chiral resolution.

Objective: To separate the desired enantiomer of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine from its opposite enantiomer and other chemical impurities.

Materials:

  • Crude 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

  • (R)-(-)-Mandelic Acid (or other suitable chiral acid)

  • Solvent screening set (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, and mixtures with water)

  • Sodium Hydroxide (NaOH) solution, 2M

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Filtration apparatus, heating mantle, stirrer

Methodology:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the crude amine in a minimal amount of a chosen solvent (e.g., 5 volumes of isopropanol).

    • In a separate flask, dissolve 0.5-1.0 equivalents of (R)-(-)-Mandelic Acid in the same solvent. The stoichiometry may need optimization; starting with 0.5 equivalents is often a good strategy to ensure high enantiomeric purity of the crystallized salt.

    • Slowly add the mandelic acid solution to the stirring amine solution at room temperature or slightly elevated temperature (40-50 °C).

  • Crystallization:

    • Heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature over several hours. For optimal crystal growth, avoid rapid cooling.

    • If no crystals form, try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise or scratching the inside of the flask.

    • Once crystallization begins, allow it to proceed at room temperature for 12-24 hours, then cool further in an ice bath for 1-2 hours to maximize yield.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash the filter cake with a small amount of the cold crystallization solvent.

    • Dry the crystals (the diastereomeric salt) under vacuum.

    • Self-Validation: Analyze the purity of the isolated salt and the mother liquor by chiral HPLC to determine the efficiency of the resolution.

    • If necessary, the isolated salt can be recrystallized from the same solvent system to further improve purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent like DCM or MTBE.

    • Add 2M NaOH solution dropwise while stirring until the aqueous layer is basic (pH > 11).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified free amine.

  • Final Analysis: Confirm the chemical and enantiomeric purity of the final product using HPLC and NMR.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This protocol provides a starting point for developing a robust analytical method.

Objective: To resolve 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine from potential impurities.

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Good starting point for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileCommon organic eluent.
Gradient 10% to 90% B over 20 minutesA broad gradient is useful for initial screening to find all potential impurities.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times. Temperature can be optimized to improve separation.[13]
Detection UV at 220 nm and 254 nmAromatic nature of the compound allows for UV detection.
Injection Vol. 5 µLStandard volume to avoid peak overload.

References

  • Diva-Portal.org. (2020). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. Available from: [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Available from: [Link]

  • ACS Publications. (2025). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Available from: [Link]

  • USGS Publications Warehouse. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Available from: [Link]

  • PubMed. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Available from: [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]

  • ResearchGate. (n.d.). 11 Examples of amines resolved by preferential crystallization. Available from: [Link]

  • EPA. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Available from: [Link]

  • ACS Publications. (2021). Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. Available from: [Link]

  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • Taylor & Francis. (2024). Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. Available from: [Link]

  • PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available from: [Link]

  • ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available from: [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available from: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available from: [Link]

  • ijprajournal. (n.d.). Impurities in Pharmaceutical Substances. Available from: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available from: [Link]

  • IJPSR. (2014). presence of organic impurities into active pharmaceutical ingredients. Available from: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available from: [Link]

  • ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

Sources

Technical Support Center: Chromatographic Analysis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during the analysis of this chiral amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific principles.

Q1: I'm observing significant peak tailing for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine on my C18 column. What is the cause and how can I achieve a symmetrical peak?

A1: Peak tailing is the most common issue when analyzing basic compounds like primary amines on silica-based columns.[1][2]

  • Root Cause: The primary cause is the interaction between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[3][4] These strong secondary interactions cause a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical peak.

  • Troubleshooting Workflow:

  • Detailed Solutions:

    • Operate at Low pH: Lowering the mobile phase pH to between 2.5 and 3.5 ensures that the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated amine (R-NH3+). [4]This is often the most effective first step.

    • Operate at High pH: Alternatively, using a high pH mobile phase (e.g., pH 9-10) with a pH-stable column keeps the amine analyte in its neutral, free-base form (R-NH2). This form has significantly less interaction with the stationary phase, leading to improved peak shape. [5] 3. Use Buffers: Incorporating a buffer, such as ammonium formate or ammonium acetate (10-20 mM), into the mobile phase is crucial. The buffer cations (NH4+) can compete with the protonated analyte for interaction with any deprotonated silanols, effectively shielding the analyte from these secondary interactions. [3] 4. Employ Modern Columns: Use a column specifically designed for the analysis of basic compounds. These "base-deactivated" columns have very low residual silanol activity due to high-purity silica and advanced end-capping techniques. [2][4]

Q2: My analyte has poor retention on a C18 column. How can I increase its retention time for better separation?

A2: Poor retention of a basic amine in reversed-phase chromatography is typically due to its high polarity when protonated.

  • Root Cause: At acidic or neutral pH, 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is protonated, making it highly polar and water-soluble. This reduces its affinity for the non-polar C18 stationary phase, causing it to elute quickly, often near the solvent front.

  • Optimization Strategies:

    • Increase Mobile Phase pH: As you increase the pH towards and above the pKa of the amine, it becomes deprotonated and thus less polar. This increases its hydrophobic interaction with the stationary phase, leading to longer retention times. [6]A pH retention map is an excellent tool to visualize this effect. [5] 2. Decrease Organic Solvent Concentration: The most fundamental way to increase retention in reversed-phase is to decrease the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in the mobile phase. [7] 3. Change Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. Switching from acetonitrile to methanol (at the same percentage) will generally increase retention times.

Q3: How can I improve the separation (resolution) between my target amine and a closely eluting impurity?

A3: Improving resolution requires manipulating the selectivity of the chromatographic system. The presence of a fluorophenyl group offers unique opportunities for this.

  • Root Cause: Insufficient resolution means the combination of column efficiency, retention, and selectivity is inadequate to separate the two compounds. Selectivity (α) is the most powerful factor to adjust.

  • Strategies to Alter Selectivity:

    • Consider a Pentafluorophenyl (PFP) Stationary Phase: PFP columns provide alternative selectivity to C18 phases, especially for halogenated or aromatic compounds. [8][9]They can engage in multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can significantly alter the elution order and improve separation of compounds like yours. [10] 2. Vary the Mobile Phase pH: Changing the pH can have a differential effect on the ionization state, and therefore the retention, of your target amine versus its impurities, especially if the impurities are acidic or neutral. [11]This is a powerful tool for tuning selectivity.

    • Switch the Organic Modifier: As mentioned, changing from acetonitrile to methanol (or vice-versa) can alter selectivity due to their different properties as hydrogen bond donors and acceptors. [7]

Q4: Is chiral separation possible for this compound, and what is a good starting point?

A4: Yes, 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a chiral molecule, and its enantiomers can be separated using chiral chromatography.

  • Recommended Approach: The most direct method is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are highly effective for separating a wide range of chiral amines. [12]

  • Starting Mobile Phase Conditions for Chiral Separation:

    • Normal Phase: A mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol) is a common starting point. A small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) is typically required to improve peak shape and reduce retention time by competing with the analyte for active sites on the CSP. [13] * Polar Organic Mode: Using a mix of acetonitrile and methanol, sometimes with the same basic additives, can also be effective.

Quantitative Data Summary

The following table summarizes the expected effects of mobile phase modifications on key chromatographic parameters for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in a reversed-phase system.

Problem Recommended Mobile Phase Adjustment Expected Outcome on Amine Peak Scientific Rationale
Peak Tailing Decrease pH to 2.5-3.5 (with acid like Formic Acid or TFA)Sharper, more symmetrical peak; likely decreased retention.Protonates surface silanols, minimizing secondary ionic interactions. [4]
Peak Tailing Increase pH to 9-10 (with buffer like Ammonium Bicarbonate) on a pH-stable column.Sharper, more symmetrical peak; likely increased retention.Converts the amine to its neutral free base, reducing ionic interactions. [5]
Poor Retention Decrease percentage of organic modifier (e.g., from 60% to 50% ACN).Increased retention time.Increases the polarity of the mobile phase, promoting analyte interaction with the non-polar stationary phase. [7]
Poor Retention Increase mobile phase pH towards the analyte's pKa.Increased retention time.The neutral form of the amine is less polar and interacts more strongly with the C18 phase. [6]
Poor Resolution Switch organic modifier from Acetonitrile to Methanol.Change in selectivity and elution order.Methanol and acetonitrile have different solvent properties that alter interactions with the analyte and stationary phase.
Poor Resolution Use a PFP (Pentafluorophenyl) column instead of C18.Significant change in selectivity, potentially reversing elution order.PFP phases offer multiple interaction mechanisms (π-π, dipole) beneficial for fluorinated and aromatic compounds. [8][10]

Experimental Protocol: Mobile Phase Optimization for Achiral Analysis

This protocol provides a systematic approach to developing a robust reversed-phase HPLC method for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine.

Objective: To achieve a symmetrical peak (Asymmetry Factor < 1.5) with adequate retention (k' > 2) and resolution from impurities.

1. Initial Setup & Column Selection:

  • Column: High-purity, base-deactivated C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 5 µL.

2. Step-by-Step Optimization Workflow:

G cluster_0 Phase 1: Gradient Scouting cluster_1 Phase 2: Isocratic or Focused Gradient Development cluster_2 Phase 3: Peak Shape & Selectivity Optimization A Step 1: Run a Fast Gradient (e.g., 5-95% B in 10 min) B Step 2: Evaluate Retention Time Determine approximate %B at elution A->B C Step 3: Develop Isocratic Method Based on scouting run result B->C D Step 4: Assess Peak Shape Is peak tailing acceptable (As < 1.5)? C->D E Step 5: pH Optimization If tailing persists, switch to a buffered mobile phase. Try Ammonium Formate (pH ~3.5) or Ammonium Bicarbonate (pH ~9.5) on a suitable column. D->E No G Final Method D->G Yes F Step 6: Selectivity Tuning If resolution is poor, switch organic modifier to Methanol or change to a PFP column. E->F F->G

Caption: A systematic workflow for method development.

  • Step 1: Initial Gradient Scouting.

    • Procedure: Perform a fast, wide gradient run (e.g., 5% to 95% B over 10 minutes).

    • Rationale: This quickly determines the approximate organic solvent concentration required to elute the compound and reveals the presence of any late-eluting impurities.

  • Step 2: Develop an Isocratic Method.

    • Procedure: Based on the retention time from the scouting run, calculate and implement an isocratic mobile phase composition. For example, if the analyte eluted at 6 minutes in a 10-minute gradient, a starting isocratic condition might be around 40-50% B.

    • Rationale: An isocratic method is simpler and more robust if it provides adequate separation.

  • Step 3: Address Peak Asymmetry.

    • Procedure: Evaluate the peak asymmetry from the isocratic run. If tailing is significant (As > 1.5), replace the 0.1% Formic Acid mobile phase with a buffered system. Prepare Mobile Phase A as 20 mM ammonium formate in water (pH adjusted to 3.5 if necessary) and Mobile Phase B as acetonitrile. Re-run the method.

    • Rationale: The formate buffer provides better pH control and its ammonium ions help to mask active silanol sites more effectively than hydronium ions alone, leading to improved peak shape. [3]

  • Step 4: Optimize for High pH (Alternative to Step 3).

    • Procedure: If using a high-pH stable column, an alternative is to switch to a basic mobile phase. Prepare Mobile Phase A as 10 mM ammonium bicarbonate in water (pH ~9.5) and Mobile Phase B as acetonitrile.

    • Rationale: At high pH, the amine is in its neutral form, which eliminates the primary mechanism of silanol interaction. This often yields excellent peak shape and offers a different selectivity profile. [5]

  • Step 5: Final Adjustments for Resolution.

    • Procedure: If resolution with co-eluting impurities is still insufficient after optimizing pH and organic content, change the organic modifier from acetonitrile to methanol or switch to a PFP column.

    • Rationale: This step directly targets the chemical selectivity (α) of the separation, which is the most powerful way to resolve closely eluting peaks. [7][8]

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Kalász, H., & Báthori, M. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(5), 339-343. Retrieved from [Link]

  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Bowen, C. L., et al. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography & Related Technologies, 37(19), 2781-2796. Retrieved from [Link]

  • Jia, Z., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 37(10), 1433-1443. Retrieved from [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(7). Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • Li, M., et al. (2020). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Journal of Nuclear Medicine Technology, 48(4), 344-349. Retrieved from [Link]

  • Jadhav, S. B., et al. (2016). Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design. Molecules, 21(11), 1548. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575. Retrieved from [Link]

  • Restek Corporation. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • El-Behairy, M. F., Hassan, R. M., & Sundby, E. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

Sources

Technical Support Center: Chiral HPLC Separation of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral HPLC separation of 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine. As a primary amine, this compound presents specific chromatographic challenges that require a targeted and systematic approach to method development and troubleshooting. This document provides in-depth, experience-driven solutions to common issues, from poor resolution to problematic peak shapes.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine particularly challenging?

The primary challenge stems from its chemical structure as a primary amine. Basic compounds like this have a strong tendency to interact with residual acidic silanol groups present on the surface of silica-based chiral stationary phases (CSPs).[1][2] This secondary interaction is non-enantioselective and often leads to significant peak tailing, which can compromise resolution, peak integration, and overall analytical accuracy.[2][3] Therefore, successful separation requires careful control over the mobile phase chemistry to mitigate these undesirable interactions.

Q2: I'm starting from scratch. What is a good starting point for column and mobile phase selection?

For initial screening, polysaccharide-based CSPs are highly recommended due to their broad selectivity.[4] Specifically, columns based on amylose or cellulose derivatives, such as Daicel's CHIRALPAK® series (e.g., CHIRALPAK IA, IB, or IC), are excellent candidates.[5]

A robust starting mobile phase in normal phase mode would be a mixture of an alkane and an alcohol, such as Hexane/Ethanol (80:20, v/v) . Crucially, because the analyte is a primary amine, a basic additive is almost always necessary to achieve good peak shape. A typical starting concentration is 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase.[6][7]

Q3: How exactly do basic additives like Diethylamine (DEA) improve the chromatography of my amine?

Basic additives, often called "tail-suppressing" agents, work by competing with the basic analyte for active sites on the stationary phase.[2] The acidic silanol groups on the silica support can form strong ionic bonds with the protonated amine analyte. The small, highly concentrated molecules of the basic additive (like DEA) effectively "shield" or "mask" these silanols, preventing the analyte from engaging in these strong, non-selective interactions.[1] This leads to a more homogenous interaction environment between the analyte and the chiral selector, resulting in sharper, more symmetrical peaks.

Core Troubleshooting Guide

This section addresses specific problems you may encounter during method development.

Problem 1: Poor or No Enantiomeric Resolution (Rₛ < 1.5)

Even with a good peak shape, you may find the enantiomers are not separating. Resolution is driven by selectivity, efficiency, and retention. Selectivity (α) is the most critical factor in chiral separations.[8]

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereospecific interactions with your analyte. The "grooves" and interaction sites of the chiral selector must be able to differentiate between the two enantiomers.[9]

    • Action: Screen different CSPs. If you started with a cellulose-based column, try an amylose-based one, or vice-versa.[8] Polysaccharide CSPs with different carbamate derivatives (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) can offer dramatically different selectivities.[10][11]

  • Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier significantly impact chiral recognition. The alcohol competes with the analyte for hydrogen bonding sites on the CSP, influencing retention and selectivity.[12]

    • Action:

      • Vary Alcohol Percentage: Modulate the percentage of alcohol (e.g., ethanol or isopropanol) in the mobile phase. Start at 20% and screen ±10% increments (e.g., 10%, 20%, 30%).

      • Change Alcohol Type: Switch the alcohol modifier. The order of elution strength is typically Methanol > Ethanol > Isopropanol (IPA). Switching from Ethanol to IPA often increases retention and can significantly improve selectivity.

  • Temperature is Too High: Chiral recognition is based on the formation of transient, diastereomeric complexes between the analyte and the CSP. These interactions are often enthalpically driven.

    • Action: Decrease the column temperature. Lowering the temperature (e.g., from 40°C to 25°C or 15°C) can enhance the stability of the diastereomeric complexes, leading to greater differences in retention time and improved resolution.[1][8] Be aware that this will also increase analysis time and backpressure.

Problem 2: Severe Peak Tailing (Asymmetry Factor > 1.5)

This is the most common issue for basic analytes like 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine.

  • Strong Silanol Interactions: As discussed in the FAQs, this is the primary cause of tailing for amines.

    • Action: Add or optimize a basic modifier.

      • Protocol: See "Protocol 2: Optimization of Mobile Phase Additives" below. Start with 0.1% (v/v) DEA or TEA. If tailing persists, you can incrementally increase the concentration up to 0.4%, but be aware that excessive base can sometimes reduce selectivity.

      • Alternative Additives: In some cases, other amines like ethanolamine or butylamine may provide better results.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[1][13]

    • Action: Perform a sample loading study.

      • Protocol: Prepare serial dilutions of your sample (e.g., 1.0 mg/mL, 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL). Inject each concentration and observe the peak shape. If the asymmetry factor improves significantly at lower concentrations, you are experiencing mass overload.

  • Use of Acid/Base Additive Pair: For some amines, using a combination of a weak acid and a weak base can improve peak shape and resolution. A common combination is Trifluoroacetic Acid (TFA) and TEA.[6][14]

    • Action: Try a mobile phase containing an acid/base pair. A good starting point is 0.1% TFA and 0.1% TEA. The idea is to form a neutral ion-pair in the mobile phase, which can have more favorable chromatographic behavior.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common issues in the chiral separation of your amine.

Chiral_HPLC_Troubleshooting cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Solution Pathways Start Problem with Chromatogram PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes PeakTailing Peak Tailing (As > 1.5) Start->PeakTailing BadRetention Unstable Retention Start->BadRetention OptiMP Optimize Mobile Phase (% Alcohol, Alcohol Type) PoorRes->OptiMP Start here AddBase Add/Optimize Basic Modifier (0.1% - 0.4% DEA/TEA) PeakTailing->AddBase Most likely cause Equilibrate Ensure Column Equilibration (>20 column volumes) BadRetention->Equilibrate ChangeCSP Screen Different CSPs (Amylose vs. Cellulose) OptiMP->ChangeCSP If no improvement AdjTemp Adjust Temperature (Typically Decrease) ChangeCSP->AdjTemp Fine-tuning End Problem Resolved AdjTemp->End CheckLoad Reduce Sample Load (Dilute Sample) AddBase->CheckLoad If tailing persists CheckLoad->End CheckMP Verify Mobile Phase Prep (Fresh, Well-Mixed) Equilibrate->CheckMP CheckMP->End

Caption: A systematic workflow for troubleshooting chiral HPLC separation.

Data Presentation & Experimental Protocols
Table 1: Effect of Mobile Phase Additives on Peak Shape and Resolution

This table illustrates the typical effects of mobile phase additives on the chiral separation of a primary amine. Data is hypothetical and for illustrative purposes.

Mobile Phase Composition (Hexane/IPA, 90:10)Asymmetry (Peak 1)Resolution (Rₛ)Observation
No Additive3.20.8Severe tailing, poor resolution.
0.1% (v/v) Diethylamine (DEA)1.21.9Excellent peak shape, baseline resolution achieved.
0.1% (v/v) Trifluoroacetic Acid (TFA)2.80.5Peak shape worsens, resolution is lost. Acidic modifier is detrimental.[12]
0.1% TFA + 0.1% DEA1.41.7Good peak shape, slightly less resolution than DEA alone.
Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic way to test different columns to find initial separation conditions.

  • Select Columns: Choose at least two columns with different backbones, for example:

    • A cellulose-based CSP (e.g., CHIRALCEL® OD-3)

    • An amylose-based CSP (e.g., CHIRALPAK® AD-3)

  • Prepare Mobile Phase: Create a generic mobile phase suitable for screening.

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • Mobile Phase B: Hexane/Ethanol (80:20, v/v) with 0.1% DEA.

  • Prepare Sample: Dissolve the racemic standard of 1-(4-ethoxy-2-fluorophenyl)ethan-1-amine in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm (or a more appropriate wavelength for your compound).

    • Injection Volume: 5 µL.

  • Execution:

    • Install the first column and equilibrate with Mobile Phase A for at least 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Flush the system and equilibrate with Mobile Phase B.

    • Inject the sample again.

    • Repeat the process for the second column.

  • Evaluation: Compare the four resulting chromatograms. Look for the condition that provides the best combination of selectivity and peak shape to move forward with optimization.

Protocol 2: Optimization of Mobile Phase Additives for Peak Shape

Use this protocol when you have some enantiomeric separation, but the peaks are tailing.

  • Select Best Condition: Start with the column and mobile phase composition that gave the best initial resolution from Protocol 1.

  • Prepare Additive Stock Solutions:

    • Prepare a 1% (v/v) solution of DEA in the alcohol modifier (e.g., 1 mL of DEA in 99 mL of Isopropanol).

  • Prepare Mobile Phases: Create a series of mobile phases with varying additive concentrations. For a final mobile phase of Hexane/IPA (90:10), you would blend as follows:

    • 0.05% DEA: 900 mL Hexane, 95 mL IPA, 5 mL of the 1% DEA stock.

    • 0.1% DEA: 900 mL Hexane, 90 mL IPA, 10 mL of the 1% DEA stock.

    • 0.2% DEA: 900 mL Hexane, 80 mL IPA, 20 mL of the 1% DEA stock.

  • System Parameters: Keep all other parameters (flow rate, temperature, etc.) constant.

  • Execution:

    • Equilibrate the column with the lowest concentration of DEA.

    • Inject the sample and record the chromatogram.

    • Repeat for each increasing concentration of DEA, ensuring proper equilibration between each run.

  • Evaluation: Analyze the chromatograms to find the DEA concentration that provides the best peak symmetry (Asymmetry factor closest to 1.0) without sacrificing resolution.

References
  • Jeong, H. Y., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Retrieved from [Link]

  • Higashi, Y., & Ogata, Y. (2006). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. PubMed. Retrieved from [Link]

  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]

  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Shende, V., et al. (2022). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]

  • G.O. U.S.A. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Al-Majdhoub, M. M., et al. (2022). Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2. ResearchGate. Retrieved from [Link]

  • Wang, T., & Chen, Y. W. (1999). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Wang, T., & Chen, Y. W. (1999). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. Sci-Hub. Retrieved from [Link]

  • Phenomenex. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK IA. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Retrieved from [Link]

  • Galati, M. C., et al. (2023). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. MDPI. Retrieved from [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Alam, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Retrieved from [Link]

  • Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Long-Term Storage Stability of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical pharmaceutical intermediate. As a chiral aromatic amine containing a fluorine substituent, this compound requires specific handling and storage protocols to prevent degradation and maintain its chemical and enantiomeric purity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the optimal storage conditions for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine to ensure long-term stability?

A1: Based on its structural features—an aromatic amine susceptible to oxidation and a fluorinated phenyl group sensitive to environmental factors—the optimal storage conditions aim to mitigate exposure to heat, light, moisture, and atmospheric oxygen.

The primary recommendation is to store the compound in a controlled environment. For a structurally similar compound, (S)-1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine, the recommended storage is in a dark place, under an inert atmosphere, at 2-8°C[1]. These conditions are directly applicable and highly recommended for the title compound.

Table 1: Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows down potential degradation reactions. Some sensitive fluorinated intermediates may even require freezing (-20°C) for maximum stability[2][3].
Atmosphere Inert Gas (Argon or Nitrogen)The amine group is susceptible to oxidation. Displacing oxygen with an inert gas is a critical step to prevent oxidative degradation[3].
Light Amber Glass Vial or Opaque ContainerAromatic compounds and amines can be photosensitive, and UV light can catalyze degradation pathways[2][3].
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis and other moisture-related reactions. Storing in a desiccator or a low-humidity environment is advised[2][3].
Q2: I've observed a color change in my sample from colorless/light yellow to a darker brown. What could be the cause?

A2: A color change, typically darkening, is a common visual indicator of degradation in aromatic amines. This is most often due to oxidation. The amine functional group (-NH₂) can be oxidized to form colored impurities, such as nitroso or nitro compounds, which can further polymerize.

Causality Workflow:

cluster_cause Primary Causes cluster_mechanism Degradation Mechanism cluster_observation Observation A Exposure to Atmospheric Oxygen E Oxidation of Amine Group A->E B Presence of Trace Metal Impurities B->E catalyzes C Elevated Temperature C->E accelerates D UV Light Exposure D->E accelerates F Formation of Nitroso/Nitro Species E->F G Polymerization F->G H Sample Darkens (Color Change) G->H

Caption: Logical workflow from cause to observation of color change.

Preventive Action: Immediately re-evaluate your storage protocol. Ensure the container is properly sealed and has been flushed with an inert gas (e.g., nitrogen or argon) before sealing. Store at the recommended refrigerated temperature and protect from light[2][3].

Q3: How does atmospheric moisture and CO₂ affect the stability of the amine?

A3: Moisture and carbon dioxide, though often overlooked, can significantly impact the stability of primary amines.

  • Moisture: Can lead to hydrolysis of other functional groups if present, or act as a medium to facilitate other degradation reactions[3]. While the target molecule is robust against simple hydrolysis, maintaining a dry environment is a best practice for all sensitive reagents.

  • Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts. While this is often a reversible process, it can lead to the appearance of solid precipitates in a liquid sample or changes in the material's physical properties, affecting accurate weighing and solution preparation.

Reaction: 2 R-NH₂ + CO₂ ⇌ R-NH-COO⁻ + R-NH₃⁺

This reaction can be problematic for quantitative analysis and formulation. Storing under an inert atmosphere effectively mitigates both moisture and CO₂ exposure.

Part 2: Troubleshooting Guide

Scenario 1: Purity decline detected by HPLC/GC analysis.
  • Issue: You've run a routine purity check via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and noticed a decrease in the main peak area and the appearance of new impurity peaks.

  • Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for detected purity decline.

  • Detailed Steps:

    • Characterize Impurities: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). Aromatic amines are known to undergo various degradation pathways including deamination, hydroxylation, and ring cleavage[4][5].

    • Aliquot Samples: If you are frequently accessing a large stock bottle, this repeatedly exposes the bulk material to the atmosphere. The best practice is to aliquot the material upon receipt into smaller, single-use or short-term use vials. This protects the integrity of the main stock.

    • Implement Inert Gas Handling: When aliquoting or weighing, do so under a gentle stream of nitrogen or argon. Use a glove box or glove bag for maximum protection.

Scenario 2: Inconsistent results in chiral analysis (loss of enantiomeric excess).
  • Issue: The enantiomeric excess (% ee) of your sample appears to have decreased over time, as measured by chiral HPLC or SFC.

  • Expert Analysis:

    • Confirm Analytical Method: First, ensure your analytical method is robust. Chiral separations can be sensitive to mobile phase composition, temperature, and column age[6][7]. Run a freshly prepared standard of known enantiomeric purity to validate the current performance of your system. Analytical techniques like HPLC, SFC, CE, and NMR are all viable for determining chiral purity[8][9].

    • Investigate Potential for Racemization: The chiral center in 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, being benzylic, could be susceptible to racemization under harsh conditions (strong acid or base, high heat). While unlikely under proper storage, check if the material was exposed to such conditions during experimental workup or if it was stored improperly (e.g., near acidic or basic reagents).

    • Differential Degradation: It's possible that one enantiomer is degrading at a slightly faster rate than the other, which would manifest as a change in the enantiomeric ratio. This is less common but plausible if degradation is catalyzed by a chiral impurity or surface. Re-analyzing the sample for total purity alongside the chiral analysis can help determine if significant degradation has occurred.

Part 3: Experimental Protocols

Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage

This protocol is designed to minimize exposure to atmospheric contaminants during sample handling.

  • Preparation: Move the main stock bottle of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, appropriately sized amber glass vials with PTFE-lined caps, and necessary tools (pipette or stainless-steel spatula) into an inert atmosphere glovebox or glove bag.

  • Inerting: Allow the container and vials to sit in the inert atmosphere for at least 20 minutes to displace any surface-adsorbed oxygen and moisture.

  • Temperature Equilibration: If the main container is refrigerated, allow it to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation of moisture onto the cold product.

  • Dispensing: Open the main container and quickly dispense the desired amount of material into each smaller vial.

  • Inert Gas Flush & Seal: Before sealing each small vial, flush the headspace with a gentle stream of nitrogen or argon for 5-10 seconds. Immediately seal the vial tightly with the PTFE-lined cap.

  • Labeling & Storage: Clearly label each vial with the compound name, batch number, concentration (if a solution), and date. Store the vials under the recommended conditions (2-8°C, protected from light)[1].

Protocol 2: Routine Purity & Stability Check by HPLC

This is a general guideline. The exact column and mobile phase should be optimized for your specific instrument and reference standard.

  • Objective: To assess the chemical purity and detect any degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape).

    • Example Gradient: Start at 10% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm, determined by a UV scan of the compound).

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the amine in the mobile phase (initial conditions).

  • Analysis:

    • Inject a fresh sample from your stored material.

    • Inject a sample from a retained "time zero" or reference standard if available.

    • Compare the chromatograms. Look for a decrease in the area % of the main peak and the emergence of new peaks. Quantify the total % of impurities.

References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Available at: [Link][4][5]

  • Procyon Group. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Procyon Group Blog. Available at: [Link][2]

  • Procyon Group. (2025). How to store fluorinated pharmaceutical intermediates properly? Procyon Group Blog. Available at: [Link][3]

  • Pérez-Cano, J., & Maspoch, S. (2018). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. MDPI. Available at: [Link]

  • Phutela, U., & Singh, P. (2015). Bacterial degradation of monocyclic aromatic amines. PMC. Available at: [Link]

  • James, T. D., & Phillips, M. D. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Nikolaou, A., & Kostopoulou, M. (2017). The impact of aromatic amines on the environment: risks and damages. IMR Press. Available at: [Link]

  • Procyon Group. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Procyon Group Blog. Available at: [Link]

  • Zhang, Y., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link][9]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link][6]

  • Islam, M. A., & Akter, S. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. Available at: [Link]

  • Ilisz, I., & Pataj, Z. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link][7]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. GMP Insiders. Available at: [Link]

  • Vincke, B., & Duez, P. (2004). Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol. NextSDS. Available at: [Link]

  • NextSDS. (n.d.). 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. NextSDS. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Minimizing side reactions during 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

A Guide to Minimizing Side Reactions and Optimizing Synthesis

This technical support guide is designed for researchers, chemists, and process development professionals involved in the large-scale synthesis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. This chiral amine is a valuable building block in the pharmaceutical industry, and its efficient synthesis is critical. During scale-up, side reactions that were negligible at the bench scale can become significant, impacting yield, purity, and overall process viability. This document provides in-depth troubleshooting advice and frequently asked questions to address these challenges head-on, focusing on the most common synthetic route: the reductive amination of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one.

Core Synthesis and Potential Side-Reaction Pathways

The primary method for synthesizing 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is the reductive amination of the corresponding ketone with an ammonia source. The reaction proceeds via an intermediate imine, which is then reduced to the target primary amine. However, several competing reactions can occur, leading to significant impurities.

Ketone 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one Imine Intermediate Imine Ketone->Imine Condensation (-H2O) Alcohol SIDE PRODUCT: Alcohol Impurity Ketone->Alcohol Premature Reduction Ammonia Ammonia (NH3) Ammonia->Imine Condensation (-H2O) Product TARGET: 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine Imine->Product Reduction SecondaryAmine SIDE PRODUCT: Secondary Amine Impurity Imine->SecondaryAmine Over-Alkylation Product->SecondaryAmine Over-Alkylation ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Reduction ReducingAgent->Alcohol Premature Reduction

Caption: Primary reaction pathway and major side reactions in the synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of the corresponding secondary amine. How can I prevent this over-alkylation?

A1: This is the most common side reaction in reductive aminations using ammonia. The secondary amine is formed when the desired primary amine product, acting as a nucleophile, attacks another molecule of the imine intermediate. This "over-alkylation" is concentration-dependent and can be mitigated through several strategies:

  • Mechanism: The newly formed primary amine is often more nucleophilic than ammonia and can compete with it to react with the imine.

  • Process Control Solutions:

    • Increase Ammonia Concentration: Using a large excess of ammonia (or an ammonia source like ammonium acetate) shifts the equilibrium, making it statistically more likely for the imine to react with ammonia rather than the product amine.[1] On a large scale, this can be achieved by maintaining a high partial pressure of ammonia gas or using a saturated solution of ammonia in the chosen solvent.

    • Control Reagent Addition: Instead of adding all the ketone at once, a slow, controlled addition of the ketone to the reaction mixture containing ammonia and the reducing agent can keep the instantaneous concentration of the imine low, thereby minimizing the chance for the product to react with it.

    • Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of the undesired over-alkylation more than it reduces the rate of the desired primary amine formation. This requires careful optimization.

Q2: I'm observing the formation of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-ol in my reaction mixture. What causes this and how can I minimize it?

A2: The formation of the corresponding alcohol is a clear indicator that the reducing agent is reducing the starting ketone before it can form the imine. This is a competition between the rate of imine formation and the rate of ketone reduction.

  • Causality: This issue is prevalent when using less selective reducing agents or when the conditions do not favor rapid imine formation.

  • Mitigation Strategies:

    • Select a Chemoselective Reducing Agent: This is the most critical factor. Standard sodium borohydride (NaBH₄) can readily reduce both ketones and imines. It is better to use a reagent that is more selective for the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose, as their reactivity is attenuated and they are most effective under the weakly acidic conditions that favor iminium ion formation.[2]

    • Optimize pH: Imine formation is catalyzed by mild acid but inhibited by strong acid (which protonates the amine nucleophile). The reaction is often fastest between pH 5 and 7. Maintaining the pH in this range ensures the imine is formed quickly and is available for reduction, outcompeting the direct reduction of the ketone.[3]

    • Staged Addition: A two-step, one-pot approach can be effective. First, mix the ketone and ammonia source under conditions that favor imine formation (e.g., with a dehydrating agent like titanium(IV) ethoxide or molecular sieves) for a set period. Then, add the reducing agent to reduce the pre-formed imine. This temporal separation of the two key steps minimizes the competition.

Q3: During scale-up, my impurity profile has worsened, and the reaction is less efficient than on the lab scale. What process parameters should I investigate?

A3: This is a classic scale-up challenge rooted in changes to heat and mass transfer. What works in a 100 mL round-bottom flask doesn't always translate directly to a 100 L reactor.[4]

  • Underlying Principles: Larger volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. Mixing dynamics also change, potentially creating localized "hot spots" or areas of poor reagent distribution.

  • Key Parameters for Re-optimization:

    • Agitation and Mixing: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. Evaluate and optimize the agitator speed and design to ensure the reaction mixture is homogenous.

    • Temperature Control: Local overheating can accelerate side reactions. Use a reactor with a jacket and a reliable temperature control system. For highly exothermic reductions, the rate of addition of the reducing agent must be carefully controlled to manage the heat output.

    • Reagent Addition Rate: As mentioned previously, the rate of addition for both the ketone and the reducing agent is critical at scale. Re-evaluate and potentially slow down the addition rates that were used in the lab to maintain better control over the reaction.

Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agents are most suitable for this reductive amination, and what are their pros and cons for scale-up?

A1: The choice of reducing agent is critical for controlling selectivity and ensuring a safe, scalable process.

Reducing AgentSelectivity (Imine vs. Ketone)Optimal pHProsCons on Scale-Up
Sodium Borohydride (NaBH₄) LowNeutral to BasicInexpensive, readily available.Prone to reducing the starting ketone, leading to alcohol impurity.[2] Can be difficult to control.
Sodium Cyanoborohydride (NaBH₃CN) HighWeakly Acidic (pH 5-7)Highly selective for the iminium ion over the ketone.[1] Allows for a one-pot reaction.Highly toxic cyanide byproduct requires careful quenching and waste disposal protocols.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighWeakly AcidicExcellent selectivity, non-toxic byproducts (acetate). Often provides faster reaction rates than NaBH₃CN.[2]More expensive than other borohydrides, can be moisture-sensitive.
Catalytic Hydrogenation (H₂, Pd/C) HighNeutral"Green" option with water as the only byproduct. High atom economy.Requires specialized high-pressure reactor equipment. Catalyst can be expensive and pyrophoric.

FAQ 2: What analytical methods are recommended for monitoring reaction progress and final product purity?

A2: A robust analytical strategy is essential for successful process development and quality control.

  • In-Process Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting ketone.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. An HPLC method should be developed that can separate the starting ketone, the primary amine product, and the key alcohol and secondary amine impurities. This allows for accurate tracking of reaction conversion and impurity formation over time.

  • Final Product Analysis:

    • HPLC: To determine the final purity (area % is common). If the final amine needs to be enantiomerically pure, a chiral HPLC method is required to determine the enantiomeric excess (ee).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product and identifying any major structural impurities. The fluorine signal (¹⁹F NMR) is a particularly clean probe for this molecule.

    • Karl Fischer Titration: To determine the water content in the final product, which can be critical for stability.

Optimized Scale-Up Protocol Example

This protocol describes a robust, one-pot reductive amination using sodium triacetoxyborohydride, designed to minimize common side reactions.

Objective: To synthesize 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine from 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one on a >100g scale.

G cluster_0 Experimental Workflow A Step 1: Reactor Setup - Charge Reactor with Solvent, Ketone, and Ammonia Source - Cool to 0-5 °C B Step 2: Reductant Addition - Slowly add NaBH(OAc)3 solution - Maintain T < 10 °C A->B C Step 3: Reaction & Monitoring - Warm to RT, stir for 12-24h - Monitor by HPLC B->C D Step 4: Quench & Work-up - Cool and carefully quench - Adjust pH to basic C->D E Step 5: Extraction & Isolation - Extract with organic solvent - Purify (e.g., distillation/crystallization) D->E

Caption: A workflow for the optimized scale-up protocol.

Step-by-Step Methodology:

  • Reactor Setup: In a suitable jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge a solution of ammonium acetate (1.5-2.0 equivalents) in methanol. Add 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one (1.0 equivalent, ensuring >99% purity). Stir the mixture and cool the reactor jacket to 0-5 °C.

  • Reducing Agent Addition: In a separate vessel, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in an appropriate solvent (e.g., methanol or THF). Slowly add this reducing agent to the cooled reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exotherm and prevent ketone reduction.

  • Reaction and Monitoring: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours. Monitor the reaction's progress by taking samples periodically for HPLC analysis until the starting ketone is consumed (<1% remaining).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute base like sodium hydroxide. Be cautious, as gas evolution (hydrogen) may occur.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

    • Add water and a suitable organic solvent for extraction (e.g., methyl tert-butyl ether or ethyl acetate).[5]

    • Adjust the pH of the aqueous layer to >11 with 2M NaOH to ensure the amine product is in its free base form.

    • Separate the layers and extract the aqueous phase two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine.

  • Purification: The crude amine can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing to achieve high purity.

References

  • Benchchem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Vallejos, G., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Vallejos, G., et al. (2025).
  • Benchchem. (2025).
  • Nugent, T. C. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. In Process Chemistry in the Pharmaceutical Industry, Second Edition. CRC Press.
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Touchette, K. M. (2006). Reductive Amination Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (2024).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • Guijarro, D., Pablo, Ó., & Yus, M. (n.d.). N-(tert-Butylsulfinyl)Imines. Organic Syntheses Procedure.

Sources

Validation & Comparative

A Comparative Guide to 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine and its Non-fluorinated Phenylethylamine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine and its non-fluorinated phenylethylamine counterparts. The content is structured to offer valuable insights for researchers, scientists, and professionals engaged in drug development, focusing on the nuanced effects of fluorination on this class of compounds. While direct comparative experimental data for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is not extensively available in peer-reviewed literature, this guide synthesizes established principles of medicinal chemistry and extrapolates from data on structurally related analogs to provide a robust predictive analysis.

Introduction: The Strategic Role of Fluorine in Phenylethylamine Design

The phenylethylamine scaffold is a cornerstone in the development of neuroactive compounds, forming the basis for a wide array of stimulants, empathogens, and psychedelics.[1] The biological activity of these molecules is exquisitely sensitive to the nature and position of substituents on the phenyl ring. In modern medicinal chemistry, the introduction of fluorine is a well-established strategy to modulate a compound's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and receptor binding affinity.[2]

This guide will explore the predicted and known differences between 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine and its non-fluorinated parent compound, 1-(4-ethoxyphenyl)ethan-1-amine, offering a scientifically grounded framework for future research and development in this area.

Synthetic Pathways: A Plausible Route to Novel Amines

The synthesis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine can be envisioned through a two-step process starting from the corresponding ketone, 1-(4-ethoxy-2-fluorophenyl)ethan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of 3-fluoroanisole with acetic anhydride, followed by etherification of the resulting phenol. The subsequent and crucial step is the conversion of the ketone to the primary amine, which can be efficiently achieved through reductive amination.[3][4]

A 1-Ethoxy-3-fluorobenzene C 1-(4-Ethoxy-2-fluorophenyl)ethan-1-one A->C Friedel-Crafts Acylation B Acetic Anhydride B->C F 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine C->F Reductive Amination D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH3CN) E->F

Caption: Proposed synthetic pathway for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine.

Comparative Analysis: Fluorinated vs. Non-fluorinated Analogs

The Non-fluorinated Benchmark: 1-(4-ethoxyphenyl)ethan-1-amine

The non-fluorinated analog, 1-(4-ethoxyphenyl)ethan-1-amine, serves as our baseline for comparison. While comprehensive pharmacological data for this specific compound is also limited in the public domain, its structural similarity to other 4-alkoxy-phenethylamines suggests it would likely exhibit some activity at serotonergic and/or dopaminergic receptors. The ethoxy group at the 4-position is known to influence receptor affinity and selectivity.

The Impact of 2-Fluoro Substitution: A Predictive Analysis

The introduction of a fluorine atom at the 2-position of the phenyl ring is predicted to induce several key changes in the molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This substitution can block a potential site of metabolism, likely increasing the compound's in vivo half-life.[5]

  • Lipophilicity and Blood-Brain Barrier Penetration: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier. This could lead to a more pronounced central nervous system effect compared to the non-fluorinated analog.[5]

  • Receptor Binding Affinity and Selectivity: The electron-withdrawing nature of the fluorine atom can alter the electronic distribution of the phenyl ring, which in turn can affect how the molecule interacts with its target receptors. For phenethylamines, this often translates to changes in affinity and selectivity for serotonin (5-HT) and dopamine (D) receptors. Studies on related fluorinated phenethylamines have shown that fluorination can either increase or decrease affinity for specific receptor subtypes, highlighting the complexity of these interactions.[6] For instance, in some series, fluorination has been shown to increase affinity for the 5-HT2A receptor.[7]

Data Summary: A Comparative Overview

The following table provides a summary of the known and predicted properties of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine and its non-fluorinated analog. It is important to reiterate that the data for the fluorinated compound is largely predictive and requires experimental validation.

Property1-(4-ethoxyphenyl)ethan-1-amine1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine (Predicted)Rationale for Prediction
Molecular Formula C10H15NOC10H14FNOAddition of one fluorine atom and removal of one hydrogen atom.
Molecular Weight 165.23 g/mol 183.22 g/mol Increased atomic mass from fluorine.
Metabolic Stability ModerateHighThe C-F bond is more resistant to metabolic cleavage than the C-H bond.[5]
Lipophilicity (LogP) LowerHigherFluorine substitution generally increases lipophilicity.[5]
Blood-Brain Barrier Permeability ModerateHigherIncreased lipophilicity can enhance BBB penetration.[5]
Receptor Binding Affinity (e.g., 5-HT2A) UnknownPotentially higherFluorination can enhance binding affinity for certain serotonin receptors.[7]
In Vivo Potency UnknownPotentially higherEnhanced BBB permeability and receptor affinity could lead to increased potency.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between these two compounds, a series of in vitro and in vivo assays are necessary. The following protocols provide a framework for such a comparative study.

A Compound Synthesis and Purification B In Vitro Assays A->B C In Vivo Assays A->C D Radioligand Receptor Binding B->D E Functional Assays (e.g., Calcium Flux) B->E F Locomotor Activity C->F G Head-Twitch Response (HTR) C->G H Data Analysis and Comparison D->H E->H F->H G->H

Caption: Experimental workflow for the comparative analysis of novel phenylethylamines.

Protocol 1: Radioligand Receptor Binding Assay (5-HT2A Receptor)

This assay determines the binding affinity (Ki) of the test compounds for the human 5-HT2A receptor by measuring their ability to displace a known radioligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Serotonin (for non-specific binding determination).

  • Test compounds (1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine and 1-(4-ethoxyphenyl)ethan-1-amine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, [3H]-Ketanserin, and either the test compound, buffer (for total binding), or excess serotonin (for non-specific binding).

  • Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Calcium Flux for 5-HT2A Receptor)

This assay measures the ability of the test compounds to act as agonists or antagonists at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in the 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye and incubate.

  • Prepare serial dilutions of the test compounds.

  • Use the fluorescence plate reader to measure baseline fluorescence.

  • Add the test compounds to the wells and immediately begin measuring fluorescence changes over time.

  • For antagonist testing, pre-incubate the cells with the test compounds before adding a known 5-HT2A agonist.

  • Generate concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: In Vivo Behavioral Assay (Head-Twitch Response in Mice)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[8]

Animals:

  • Male C57BL/6J mice.

Procedure:

  • Allow mice to acclimate to the testing room.

  • Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.

  • Place each mouse individually into a clean observation chamber.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes).[9]

  • Data can be collected by trained observers or using an automated system with a head-mounted magnet and a magnetometer coil.[9]

  • Compare the HTR counts between the different treatment groups.

Protocol 4: In Vivo Behavioral Assay (Locomotor Activity in Rodents)

This assay assesses the stimulant or depressant effects of the compounds on general motor activity.[10]

Apparatus:

  • Open field arenas equipped with infrared beam arrays to automatically track movement.

Procedure:

  • Habituate the animals to the testing room and apparatus.

  • Administer the test compounds or vehicle.

  • Immediately place the animals in the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).[11]

  • Analyze the data in time bins to observe the onset and duration of any effects.

  • Compare the locomotor activity between the different treatment groups.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the phenylethylamine scaffold, as in 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, holds the potential to significantly modify its pharmacological profile compared to its non-fluorinated analog. Based on established principles, we can predict that the fluorinated compound may exhibit enhanced metabolic stability, increased brain penetration, and altered receptor interactions. However, these predictions necessitate rigorous experimental validation.

The protocols outlined in this guide provide a clear roadmap for the comprehensive in vitro and in vivo characterization of these and other novel phenylethylamine derivatives. Such studies are crucial for elucidating the structure-activity relationships that govern the effects of these compounds and for identifying promising new candidates for therapeutic development. Future research should focus on the direct synthesis and pharmacological evaluation of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine to confirm these hypotheses and to fully understand the impact of 2-fluoro substitution in this chemical series.

References

  • Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of medicinal chemistry, 52(5), 1251–1254. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • Wikipedia. (2023). Fluoroescaline. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 229(3), 493–504. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (2023). Substituted phenethylamine. [Link]

  • De Gregorio, D., Posa, L., Ochoa-Sanchez, R., Cerdán, V., Manchia, M., Laviolette, S. R., & Gobbi, G. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International journal of molecular sciences, 25(9), 4919. [Link]

  • Begum, J., & Wazeer, M. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(21), 7289. [Link]

  • Kar, S., Chakraborty, A., Lakshminarayanan, N., Rajesh, C., Chaudhuri, P., Ray, M. K., ... & Mallia, M. B. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC medicinal chemistry, 13(7), 885–895. [Link]

  • Ferland, C. L., & de la Tremblaye, P. B. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in behavioral neuroscience, 16, 861347. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kuwamura, T., Tsujikawa, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & pharmaceutical bulletin, 44(2), 159–161. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 283–295. [Link]

  • Kim, H., Kim, M., Kim, H., Kim, Y., Kim, S., & Kim, S. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. The Journal of organic chemistry, 88(10), 6615–6622. [Link]

  • Wikipedia. (2023). Head-twitch response. [Link]

  • Wikipedia. (2023). 2C-T-21. [Link]

  • University of Birmingham. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. [Link]

  • Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

  • El-Sayed, M. A. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-54. [Link]

  • chemeurope.com. (n.d.). 2C-F. [Link]

  • Dar, A. H., Toney, G. M., & Tirelli, E. (2018). β2-Adrenergic Receptor Activation Suppresses the Rat Phenethylamine Hallucinogen-Induced Head Twitch Response. Frontiers in pharmacology, 9, 59. [Link]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Cameron, L. P., & Olson, D. E. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International journal of molecular sciences, 23(22), 14217. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in pharmacology, 12, 794254. [Link]

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. [Link]

Sources

Comparative Preclinical Efficacy of (S)-Ketamine: A Guide for Translational Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Note to Researchers: The compound "1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine" is not described in publicly available scientific literature. Therefore, this guide has been developed using (S)-ketamine (Esketamine) as a representative rapid-acting antidepressant to illustrate the principles of a comparative preclinical efficacy analysis. This allows for a robust, data-driven comparison against traditional antidepressants, providing a valuable framework for evaluating novel chemical entities.

This guide provides a comparative analysis of the preclinical efficacy of (S)-ketamine, a rapid-acting antidepressant, relative to conventional selective serotonin reuptake inhibitors (SSRIs), exemplified by fluoxetine. We delve into the foundational preclinical models used to characterize antidepressant-like activity, detailing the experimental rationale, protocols, and comparative data that underpin our understanding of (S)-ketamine's unique pharmacological profile.

Introduction: A Paradigm Shift in Antidepressant Research

For decades, antidepressant drug discovery has been dominated by the monoamine hypothesis. However, the therapeutic lag and limited efficacy of monoaminergic agents in a significant patient population have driven the search for novel mechanisms. The discovery of the rapid and robust antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has revolutionized the field.[1][2] (S)-ketamine (esketamine), the S-enantiomer of racemic ketamine, has been approved for treatment-resistant depression and offers a distinct mechanistic alternative to traditional therapies.[3]

This guide will compare the preclinical profiles of (S)-ketamine and fluoxetine across behavioral, neurophysiological, and molecular assays that are critical for translational research. The core distinction lies in the rapid onset of action and the underlying mechanism: (S)-ketamine modulates the glutamate system to induce synaptic plasticity, whereas fluoxetine gradually alters serotonergic tone.[4][5]

Mechanism of Action: Glutamate Modulation vs. Serotonin Reuptake Inhibition

The divergent preclinical profiles of (S)-ketamine and fluoxetine are rooted in their distinct molecular targets.

(S)-Ketamine: As a non-competitive NMDA receptor antagonist, (S)-ketamine's primary action is to block glutamate-induced calcium influx. This action is thought to preferentially occur on GABAergic interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge in glutamate release.[6] This glutamate surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a critical step for its antidepressant effects.[1] This cascade initiates downstream signaling through the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin complex 1 (mTORC1) pathways, ultimately promoting synaptogenesis and reversing stress-induced neuronal atrophy.[[“]][8][9][10]

Fluoxetine (SSRI): Fluoxetine selectively blocks the serotonin transporter (SERT), increasing the synaptic concentration of serotonin. This action leads to a cascade of adaptive changes in serotonergic and other neurotransmitter systems over time. While also implicated in promoting neuroplasticity and BDNF signaling, these effects typically manifest after chronic administration, aligning with the delayed therapeutic onset observed in clinical practice.

cluster_S_Ketamine (S)-Ketamine Pathway cluster_SSRI SSRI (Fluoxetine) Pathway S_Ket (S)-Ketamine NMDA NMDA Receptor (on GABA Interneuron) S_Ket->NMDA Blocks Glutamate ↑ Glutamate Surge NMDA->Glutamate Disinhibits AMPA AMPA Receptor Activation Glutamate->AMPA BDNF_mTOR ↑ BDNF-mTORC1 Signaling AMPA->BDNF_mTOR Synaptogenesis Rapid Synaptogenesis & Plasticity BDNF_mTOR->Synaptogenesis SSRI Fluoxetine SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Serotonin ↑ Synaptic Serotonin SERT->Serotonin Adaptive Receptor & System Adaptations Serotonin->Adaptive Weeks BDNF_slow ↑ BDNF Signaling (Chronic) Adaptive->BDNF_slow Plasticity_slow Gradual Plasticity BDNF_slow->Plasticity_slow

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for Bioanalysis: A Case Study with 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is paved with rigorous analytical testing. Among the most critical of these is the quantification of drugs and their metabolites in biological matrices, a task for which liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and selectivity. However, the integrity of data generated across different laboratories or even by different methods within the same laboratory hinges on a crucial process: cross-validation .

This guide provides an in-depth, experience-driven comparison of LC-MS/MS methods for the quantification of a novel small molecule, 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, in human plasma. We will explore the scientific rationale behind cross-validation, delve into the practical execution of the study, and interpret the resulting data, all while adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Imperative of Cross-Validation: Ensuring Data Comparability

Bioanalytical method validation provides a snapshot of a method's performance in a single laboratory. However, clinical trials are often multi-site endeavors, and samples may be analyzed at different contract research organizations (CROs) or at different times using updated methodologies. Cross-validation serves as the analytical bridge, ensuring that data generated across these different settings are comparable and reliable. The FDA's Bioanalytical Method Validation Guidance for Industry explicitly states the need for cross-validation whenever data are obtained from different laboratories or when different analytical methods are used to generate data for the same study.

The primary objective of a cross-validation study is to demonstrate that a given bioanalytical method, when implemented at two or more sites, or a new method compared to an existing one, yields equivalent quantitative results for the same analyte in a specific biological matrix.

Designing a Robust Cross-Validation Study

A well-designed cross-validation study is a self-validating system. The experimental design must be comprehensive enough to challenge the method's ruggedness and identify any potential systematic biases between the laboratories or methods being compared.

Key Considerations in Study Design:
  • Selection of Samples: The study should utilize a set of quality control (QC) samples and, most importantly, incurred samples from the study population. Incurred samples are invaluable as they represent the true state of the analyte in the biological matrix, including potential metabolites and concomitant medications that could interfere with the analysis.

  • Analyte Concentrations: The concentrations of the QC samples should span the entire calibrated range of the assay, typically at the lower limit of quantification (LLOQ), low, medium, and high concentrations.

  • Number of Samples: A sufficient number of samples should be analyzed to provide statistically meaningful data. Regulatory guidance often suggests a minimum of three levels of QCs, with at least three replicates at each level, and a representative number of incurred samples.

  • Acceptance Criteria: The acceptance criteria for cross-validation are based on the agreement between the results obtained by the different methods or laboratories. For QC samples, the mean accuracy of the results from the laboratory being tested should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15%. For incurred samples, at least two-thirds of the samples should have results from the two methods that are within 20% of their mean.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_originating_lab Originating Laboratory (Lab A) cluster_receiving_lab Receiving Laboratory (Lab B) A_protocol Validated Bioanalytical Method A_samples Prepare QC & Incurred Samples A_protocol->A_samples A_analysis Analyze Samples A_samples->A_analysis B_samples Receive & Prepare Samples A_samples->B_samples Ship Samples A_data Generate Initial Data Set A_analysis->A_data data_comparison Statistical Comparison (Accuracy, Precision, Bland-Altman) A_data->data_comparison Lab A Results B_protocol Method Transfer & Validation B_protocol->B_samples B_analysis Analyze Samples B_samples->B_analysis B_data Generate Comparative Data Set B_analysis->B_data B_data->data_comparison Lab B Results final_report Cross-Validation Report data_comparison->final_report Meet Acceptance Criteria?

Caption: Workflow for a two-site cross-validation study.

A Comparative Case Study: Quantification of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Let us consider a hypothetical scenario where a validated LC-MS/MS method for the quantification of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in human plasma is being transferred from a central laboratory (Lab A) to a partner CRO (Lab B).

Experimental Protocols

1. Sample Preparation (Protein Precipitation):

  • Thaw human plasma samples and QC samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine and its internal standard would be monitored.

Data Comparison and Interpretation

The following tables present hypothetical data from our cross-validation study.

Table 1: Comparison of Quality Control Sample Results

QC Level (ng/mL)Lab A Mean Conc. (ng/mL)Lab B Mean Conc. (ng/mL)% DifferenceLab A Precision (%CV)Lab B Precision (%CV)
LLOQ (1.0)0.981.05+7.1%8.29.5
Low (2.5)2.452.60+6.1%6.57.8
Mid (50)51.248.9-4.5%4.15.3
High (80)78.982.1+4.1%3.54.2

The data in Table 1 demonstrate excellent agreement between the two laboratories for the QC samples. The percentage difference in the mean concentrations is well within the ±15% acceptance limit, and the precision for both labs is also within the acceptable range.

Table 2: Comparison of Incurred Sample Reanalysis Results

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% Difference from Mean
IS-00125.627.126.35+5.7%
IS-0025.24.85.0-4.0%
IS-00378.985.282.05+3.8%
IS-00412.311.511.9-3.4%
IS-00545.149.847.45+5.0%
...............

For the incurred samples, the percentage difference from the mean concentration for each sample is calculated. In this hypothetical dataset, all samples show a difference of less than 20%, indicating a successful cross-validation.

Troubleshooting Potential Discrepancies

Should the cross-validation fail to meet the acceptance criteria, a thorough investigation is warranted. Potential sources of discrepancy include:

  • Differences in instrumentation: Even with the same model of LC-MS/MS system, minor variations can exist.

  • Reagent and standard preparation: Inconsistencies in the preparation of stock solutions, calibration standards, and QC samples can lead to significant errors.

  • Sample handling and storage: Differences in sample thawing, extraction procedures, or storage conditions can affect analyte stability.

  • Data processing and integration: Variations in peak integration parameters can introduce bias.

A systematic investigation, starting with a review of the audit trails and a comparison of the chromatograms, is essential to pinpoint the root cause of the discrepancy.

Conclusion: The Cornerstone of Reliable Bioanalytical Data

Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the reliability and comparability of bioanalytical data in drug development. A well-executed cross-validation study, as demonstrated with our case study of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, provides the necessary confidence that data generated across different sites and over the lifetime of a project are accurate and reproducible. By embracing the principles of rigorous experimental design, transparent data analysis, and a commitment to scientific integrity, we can ensure the quality of the data that ultimately informs critical decisions in the journey of bringing new medicines to patients.

References

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. [Link]

  • Scientific and regulatory perspectives on incurred sample reanalysis - Journal of Pharmaceutical and Biomedical Analysis. [Link]

Comparative Bioactivity Guide: (R)- vs. (S)-1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a highly specialized chiral primary amine. In the realm of medicinal chemistry, 1-arylethylamines are privileged pharmacophores, frequently utilized as foundational building blocks for allosteric modulators (such as calcimimetics) and targeted kinase inhibitors. The stereocenter at the benzylic position is not merely a structural feature; it is the primary determinant of biological efficacy. The bioactivity of the (R)-enantiomer versus the (S)-enantiomer typically diverges by orders of magnitude due to precise spatial and stereochemical requirements within target protein binding pockets[1].

This guide objectively compares the mechanistic behavior, resolution protocols, and bioactivity profiles of the (R) and (S) enantiomers, providing application scientists with a rigorous framework for utilizing this compound in drug development.

Mechanistic Causality: The Stereochemical "Methyl Effect"

Why does stereochemistry dictate bioactivity so profoundly in these molecules? The causality lies in the precise topology of the receptor's binding site. For 1-arylethylamines, the alpha-methyl group acts as a critical conformational lock.

In the active enantiomer (typically the R-configuration for this class of compounds), the methyl group projects into a complementary lipophilic pocket. This specific orientation anchors the aromatic ring—the 4-ethoxy-2-fluorophenyl moiety—allowing for optimal π−π stacking or halogen bonding with the target protein's residues. Conversely, the (S)-enantiomer forces the methyl group into a sterically restricted region of the receptor. This results in a severe steric clash that drastically reduces binding affinity and target residence time[1]. This phenomenon underscores why over 40% of commercial pharmaceuticals rely on enantiopure chiral amines to achieve high efficacy and minimize off-target toxicity[2].

BindingLogic A 1-(4-Ethoxy-2-fluorophenyl) ethan-1-amine B (R)-Enantiomer Optimal Methyl Alignment A->B Chiral Resolution C (S)-Enantiomer Steric Clash A->C Chiral Resolution D High Target Affinity (IC50 < 10 nM) B->D Receptor Binding E Low Target Affinity (IC50 > 1000 nM) C->E Receptor Binding

Stereoselective binding logic of R vs S enantiomers in target receptor pockets.

Experimental Workflow: Enantioselective Resolution & Validation

To objectively compare the (R) and (S) enantiomers, they must first be isolated from the racemic mixture with high enantiomeric excess (ee > 98%). Diastereomeric salt formation using L-(+)-tartaric acid is a classical, self-validating, and highly scalable protocol for primary amines[3]. The efficiency of this method relies on the differential solubility of the resulting diastereomeric salts.

Step-by-Step Diastereomeric Salt Resolution
  • Salt Formation : Dissolve the racemic 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine (1 equivalent) in a minimum volume of warm methanol. In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5 to 1.0 equivalent), in warm methanol. Slowly combine the solutions under constant stirring[3].

  • Fractional Crystallization : Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1-2 hours. The (R)-amine forms a less soluble diastereomeric salt with L-tartaric acid and selectively crystallizes out of the solution, leaving the more soluble (S)-amine salt in the mother liquor[3].

  • Isolation & Free-Basing : Filter the crystals under vacuum. To recover the free (R)-amine, suspend the isolated salt in an aqueous NaOH solution (2M) and extract with an organic solvent such as dichloromethane or ethyl acetate[3].

  • Self-Validation (Chiral HPLC) : The protocol is validated by confirming enantiomeric purity using chiral HPLC (e.g., using a Chiralcel OD-H column). Only batches demonstrating an ee > 98% should proceed to bioassay testing to prevent skewed pharmacological data[4].

ResolutionWorkflow Racemate Racemic Amine (R/S Mixture) Salt Diastereomeric Salts Formation Racemate->Salt Agent L-(+)-Tartaric Acid (Resolving Agent) Agent->Salt Cryst Fractional Crystallization Salt->Cryst R_Amine (R)-Amine Tartrate (Precipitate) Cryst->R_Amine Less Soluble S_Amine (S)-Amine Tartrate (Mother Liquor) Cryst->S_Amine More Soluble FreeBase Base Treatment (Free (R)-Amine) R_Amine->FreeBase NaOH (aq)

Step-by-step diastereomeric salt resolution workflow using L-tartaric acid.

Comparative Bioactivity Data

The table below summarizes the quantitative pharmacological and physicochemical differences between the resolved enantiomers when evaluated against a representative target receptor (e.g., a GPCR where 1-arylethylamines act as allosteric modulators).

Property(R)-1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine(S)-1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine
Receptor Affinity (IC50) < 10 nM> 1000 nM
Enantiomeric Excess (ee) > 99% (Post-Crystallization)> 95% (Recovered from Mother Liquor)
LogD (pH 7.4) 2.12.1
Target Residence Time Prolonged (> 120 min)Transient (< 5 min)
Steric Compatibility Optimal lipophilic pocket alignmentSevere steric clash

Comparison with Alternative Chiral Amines

When designing a drug discovery program, the selection of the specific aryl substituents is just as critical as the stereochemistry.

  • vs. 1-Phenylethylamine : The unsubstituted 1-phenylethylamine lacks the 4-ethoxy and 2-fluoro groups. Consequently, it exhibits a lower baseline target affinity and a higher susceptibility to rapid hepatic metabolism (CYP-mediated oxidation).

  • vs. 1-(4-Methoxyphenyl)ethanamine : While the methoxy variant provides some electron-donating properties, it lacks the 2-fluoro atom. The fluorine atom in 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine acts as both a conformational lock (restricting the rotation of the benzylic bond) and a metabolic shield, significantly improving the overall pharmacokinetic profile and half-life of the resulting active pharmaceutical ingredient.

References

  • [1] The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. 1

  • [3] A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.3

  • [2] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. 2

  • [4] A combined structural and computational investigation of aminobenzylnaphthol compounds derived from the Betti reaction using valine methyl ester. RSC Publishing. 4

Sources

Safety Operating Guide

1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The Lifecycle of Fluorinated Amine Waste: From Bench to Incinerator

As a Senior Application Scientist overseeing chemical logistics for drug development pipelines, I frequently encounter the unique challenges posed by fluorinated aromatic amines. 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is a highly valuable building block in pharmaceutical and agrochemical discovery. Its structural motifs—a basic primary amine, a combustible ethoxy ether, and a highly stable carbon-fluorine (C-F) bond—confer excellent pharmacokinetic properties. However, these same features introduce significant end-of-life disposal challenges.

Improper disposal of fluorinated organics can lead to the environmental release of "forever chemicals" or highly corrosive hydrogen fluoride (HF) gas. This guide provides a self-validating, field-proven framework for the safe handling, segregation, and terminal destruction of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine, ensuring compliance with 1[1].

Chemical Hazard Profile and Causality

Understanding the physicochemical behavior of this compound is the foundation of a safe disposal strategy. The primary amine acts as a nucleophile and a base, meaning it can react exothermically with concentrated acids. Meanwhile, the aromatic fluorine atom dictates that this compound must never be routed to a standard non-halogenated waste stream.

Table 1: Quantitative Data and Operational Implications

ParameterValue / DescriptionOperational Implication
Chemical Name 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amineTarget analyte for disposal tracking.
Functional Groups Primary amine, ethoxy ether, fluoroareneBasic, flammable, requires strict halogenated disposal.
Waste Classification Halogenated Organic WasteMust be segregated to prevent incinerator failure.
Incineration Temp. >1000°CMinimum thermal energy required to sever the C-F bond.
Primary Byproducts CO 2​ , H 2​ O, NO x​ , HFRequires post-combustion acid gas scrubbing.

Laboratory Segregation and Collection Protocol

The Causality of Segregation: In my experience, the most common point of failure in lab waste management is the inadvertent mixing of fluorinated amines with non-halogenated waste. Non-halogenated commercial incinerators operate at lower temperatures and lack acid-gas scrubbers. If 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is introduced into such a system, incomplete combustion will release volatile fluorinated products of incomplete destruction (PIDs) and highly corrosive HF gas into the atmosphere.

Step-by-Step Methodology: Bench-Scale Waste Collection

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy explicitly labeled for "Halogenated Organic Waste." (Note: While intact 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine does not etch glass, post-incineration HF does. Glass is acceptable for benchtop collection of the unreacted amine).

  • pH Verification: Ensure the receiving waste stream pH is maintained between 5 and 9. The basicity of the primary amine can cause sudden exothermic reactions if mixed with concentrated acidic waste. If the amine concentration is high, pre-neutralize it with dilute acid (e.g., 1M HCl) to form a stable hydrochloride salt before addition.

  • Chemical Isolation: Strictly isolate this waste from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent spontaneous oxidation of the ethoxy group.

  • Labeling and Logging: Log the exact mass/volume added. Regulatory agencies require accurate tracking of fluorinated organics to ensure they are routed to appropriately permitted Treatment, Storage, and Disposal Facilities (TSDFs).

WasteSegregation Start 1-(4-Ethoxy-2-fluorophenyl) ethan-1-amine Waste CheckPH pH Verification & Neutralization (Target pH 5-9) Start->CheckPH Add to waste stream Segregate Segregate from Oxidizers & Non-Halogenated Streams CheckPH->Segregate Prevent exothermic reactions Collect Collect in HDPE/Glass Halogenated Waste Carboy Segregate->Collect Ensure compatibility TSDF Transfer to Permitted TSDF for High-Temp Incineration Collect->TSDF Log volume/mass

Workflow for the laboratory segregation and collection of fluorinated amine waste.

Terminal Destruction: High-Temperature Incineration and HF Scrubbing

The Causality of Thermal Destruction: The carbon-fluorine bond is exceptionally strong (approximately 485 kJ/mol). Standard incineration temperatures (600-800°C) are insufficient to sever this bond. As demonstrated by 2[2], fluorinated organics must be subjected to 3[3] with a minimum residence time of 2 seconds to ensure complete destruction and prevent the release of PIDs.

Step-by-Step Methodology: Industrial Incineration Workflow

  • Thermal Oxidation: The halogenated waste is injected into a rotary kiln operating at >1000°C.

  • Bond Cleavage: Thermal energy severs the C-C, C-N, and C-F bonds. Nitrogen is oxidized to NO x​ , carbon to CO 2​ , and the fluorine radical reacts with ambient hydrogen to form gaseous Hydrogen Fluoride (HF).

  • Rapid Quenching: The exhaust gas is immediately quenched with water to drop the temperature below 350°F. This is a critical step to4[4].

  • Acid Gas Scrubbing: The HF-laden gas is passed through a specialized scrubber. In a dry scrubber system, the gas permeates a calcium hydroxide (Ca(OH) 2​ ) honeycomb matrix. The 5[5] and water vapor.

  • Emission Monitoring: The stack gas is continuously monitored for HF breakthrough before atmospheric release.

ThermalDestruction Amine Fluorinated Amine Waste Incinerator Rotary Kiln Incinerator (>1000°C, 2s residence) Amine->Incinerator Injection Gases Combustion Gases (CO2, H2O, NOx, HF) Incinerator->Gases C-F bond cleavage Quench Rapid Water Quench (<350°F) Gases->Quench Prevent dioxin formation Scrubber Ca(OH)2 Dry Scrubber Neutralization Quench->Scrubber Route acid gases Safe CaF2 Solid Waste + Clean Exhaust Gas Scrubber->Safe HF + Ca(OH)2 -> CaF2 + 2H2O

Mechanism of thermal destruction and hydrogen fluoride (HF) scrubbing for fluorinated organics.

Spill Response and Decontamination Protocol

In the event of a laboratory spill, the primary amine's volatility and basicity present an immediate inhalation and dermal hazard. The cleanup protocol must be self-validating to ensure no fluorinated residue remains on the benchtop.

Step-by-Step Methodology: Spill Cleanup

  • Evacuation and PPE: Evacuate the immediate area. Don chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat. For large spills (>100 mL), a half-face respirator with an organic vapor cartridge is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth). Do not use combustible materials like sawdust, as the ethoxy group presents a localized flammability risk.

  • Neutralization: Carefully apply a mild acidic solid (like sodium bisulfate) to the spill center to neutralize the free base amine. This immediately reduces its volatility and halts vapor spread.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated, sealable hazardous waste container labeled "Halogenated Solid Waste."

  • Surface Decontamination (Self-Validation): Wash the spill surface with a mild detergent and water, collecting the rinsate into the halogenated aqueous waste stream. Validate decontamination by swabbing the area with pH paper; a neutral reading (pH ~7) confirms the basic amine has been fully removed.

References

  • EPA. "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods." U.S. Environmental Protection Agency. [Link]

  • Environmental Working Group. "DRAFT.EPA.PFAS Disposal." EWG. [Link]

  • Eurofins USA. "Finding an End to Forever Chemicals." Eurofins Environment Testing. [Link]

  • Steuler Anlagenbau. "HF dry scrubber with honeycomb absorber." Steuler Equipment Engineering.[Link]

  • Tri-Mer. "Q-Scrub Incinerator Scrubber." Tri-Mer Corporation. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine was publicly available at the time of this writing. The following guidance is synthesized from authoritative data on structurally analogous compounds, including other fluorinated phenyl-ethylamine derivatives and the known hazards of aromatic amines as a class. This guide is for informational purposes and must be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel before any handling occurs.

Hazard Assessment: The 'Why' Behind the Protective Measures

To establish a robust safety protocol, we must first understand the intrinsic hazards of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine. Its structure presents a dual-risk profile derived from its aromatic amine core and its fluorinated phenyl group.

  • The Aromatic Amine Backbone: Aromatic amines as a class of compounds are known for their potential toxicity. A primary concern is their capacity for rapid absorption through the skin, which can lead to systemic effects[1][2]. Safe handling is therefore crucial to prevent direct skin contact[2].

  • The Fluorinated Phenyl Group: The presence of a fluorine atom on the phenyl ring adds another layer of caution. While this specific molecule is not a per- and polyfluoroalkyl substance (PFAS), organofluorine compounds can have a wide range of toxicological profiles[3][4]. A significant and critical hazard associated with many fluorinated organic compounds is the potential for thermal decomposition to release highly toxic and corrosive vapors, such as gaseous hydrogen fluoride (HF)[5].

  • Synthesized Risk Profile: Based on data from close structural analogs like (S)-1-(4-fluorophenyl)ethan-1-amine and 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride, it is imperative to treat this compound as corrosive and acutely toxic . Analogs are documented to cause severe skin burns and serious eye damage[5][6][7]. Therefore, all handling procedures must be designed to prevent any contact with the eyes, skin, or mucous membranes and to avoid inhalation of any dust, mists, or vapors[8][9].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The required level of protection escalates with the scale of the operation and the potential for exposure.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Micro-scale Weighing (<1g) & Plate Prep ANSI Z87.1 compliant chemical safety goggles[1].Double-layered nitrile or neoprene gloves[1].Chemical-resistant lab coat.Required only if outside a certified chemical fume hood.
Solution Transfers & Small-Scale Reactions (<100mL) Chemical safety goggles AND a full-face shield[1].Butyl rubber or other highly resistant gloves. Inspect for integrity before use[9].Chemical-resistant lab coat or apron over full-length clothing.All operations must be performed within a certified chemical fume hood[1][8].
Large-Scale Reactions & Purifications (>100mL) Vented chemical safety goggles AND a full-face shield.Heavy-duty butyl or Viton™ gloves. Consider permeation time data[10].Chemical-resistant disposable coveralls over normal lab attire[1].All operations must be performed within a certified chemical fume hood.
Spill Cleanup & Emergency Response Full-facepiece, air-purifying respirator (APR) with organic vapor/acid gas cartridges[1][11].Heavy-duty butyl or Viton™ gloves.Full-body chemical-resistant suit (e.g., Tychem®) and chemical-resistant boots[11].NIOSH-approved full-facepiece APR or Self-Contained Breathing Apparatus (SCBA)[1][11].

Procedural Discipline: Donning and Doffing PPE for Contamination Avoidance

The order of donning and doffing PPE is as critical as the equipment itself to prevent exposure.

Donning (Putting On) Sequence:
  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Body Protection: Put on the lab coat, apron, or chemical-resistant suit. Ensure it is fully fastened.

  • Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.

  • Outer Gloves: Don the second, more robust pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled up over the sleeves of the lab coat or suit.

Doffing (Taking Off) Sequence:

This protocol is designed to be performed in a designated area, moving from "dirty" to "clean."

  • Outer Gloves: Remove the most contaminated items first. Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in a designated hazardous waste container[12][13].

  • Body Protection: Remove the disposable suit or apron by rolling it down and away from the body, turning it inside out as you go.

  • Face and Eye Protection: Remove the face shield and goggles from the back to the front, avoiding contact with the front surfaces.

  • Respiratory Protection: Remove your respirator, if worn.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[9][14].

Operational and Disposal Plans

Safe Handling Workflow
  • Ventilation is Non-Negotiable: All transfers, weigh-outs, and reactions involving this compound must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors[1][9].

  • Emergency Preparedness: An accessible spill kit containing absorbent materials suitable for chemical spills, and appropriate waste disposal bags must be located in the laboratory[1]. Ensure a safety shower and eyewash station are unobstructed and have been recently tested[9][15].

Chemical Waste Management
  • Segregation is Key: Amine-containing waste must be collected in a separate, dedicated hazardous waste container[12][13]. It must be segregated from acidic wastes, oxidizers, and halogenated solvents to prevent hazardous reactions[13][16].

  • Proper Labeling and Storage: The waste container must be made of a compatible material (e.g., polyethylene) and be clearly labeled as "Hazardous Waste," listing "1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine" and any solvents used[12][17]. Keep the container tightly sealed and store it in a cool, well-ventilated area away from heat sources[12].

  • Professional Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain[12][18]. Arrange for disposal through a licensed hazardous waste management company that can handle chemical waste responsibly[12].

  • Container Decontamination: Empty containers that held the raw material must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste[13].

Visualizing the PPE Selection Process

The following diagram outlines the decision-making logic for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Step 1: Task Assessment cluster_1 Step 2: Determine Exposure Potential cluster_2 Step 3: Select Required PPE start Assess Task & Scale weighing Weighing Solid <1g in Fume Hood start->weighing Low Volume Solid solution Solution Transfer or Small-Scale Reaction (<100mL) in Fume Hood start->solution Low Volume Liquid large_scale Large-Scale Reaction or High Splash Potential in Fume Hood start->large_scale High Volume or High Energy spill Spill or Uncontrolled Release start->spill Emergency ppe1 Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe1 ppe2 Enhanced PPE: - Goggles & Face Shield - Butyl/Resistant Gloves - Lab Coat/Apron solution->ppe2 ppe3 Full Protection: - Goggles & Face Shield - Butyl/Viton™ Gloves - Chemical Coveralls large_scale->ppe3 ppe4 Emergency Response PPE: - Full-Face Respirator - Chemical Suit & Boots - Heavy-Duty Gloves spill->ppe4 caption Fig 1. PPE Selection Workflow

Caption: Fig 1. PPE Selection Workflow

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8].

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention as the material is considered corrosive[5][7].

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[7][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately[7][8].

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Prudential Overall Supply. [Link]

  • PFAS. Wikipedia. [Link]

  • What are PFAS chemicals?. Environmental Working Group. [Link]

  • Chemical Waste Disposal Guidelines. Hamilton College. [Link]

  • Sokolov, V. P., & Zinov'ev, P. B. (1989). Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. [Link]

  • What Are Fluorocarbons, and Are They Toxic?. (2023, November 28). Tex Tech Industries. [Link]

  • Fluorinated chemicals need stricter control. National Institutes of Health (NIH). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health (NIH). [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. NextSDS. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.